molecular formula C25H22FNO4 B8177392 Fmoc-3-fluoro-N-methyl-L-phenylalanine

Fmoc-3-fluoro-N-methyl-L-phenylalanine

Cat. No.: B8177392
M. Wt: 419.4 g/mol
InChI Key: IEEAUJSAPYTPBS-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3-fluoro-N-methyl-L-phenylalanine is a useful research compound. Its molecular formula is C25H22FNO4 and its molecular weight is 419.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-3-fluoro-N-methyl-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3-fluoro-N-methyl-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-27(23(24(28)29)14-16-7-6-8-17(26)13-16)25(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEAUJSAPYTPBS-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC(=CC=C1)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC(=CC=C1)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-3-fluoro-N-methyl-L-phenylalanine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Fmoc-3-fluoro-N-methyl-L-phenylalanine: Properties, Synthesis, and Application in Peptide Chemistry

Executive Summary

The strategic incorporation of non-canonical amino acids is a cornerstone of modern drug discovery, enabling the design of peptides and peptidomimetics with enhanced therapeutic properties. Fmoc-3-fluoro-N-methyl-L-phenylalanine stands out as a uniquely functionalized building block, combining the benefits of N-methylation and site-specific fluorination. N-methylation provides conformational constraint and shields the peptide backbone from enzymatic degradation, thereby improving metabolic stability and bioavailability.[1][2][3] The 3-fluoro substitution on the phenyl ring further modulates electronic properties, hydrophobicity, and can serve as a non-invasive ¹⁹F NMR probe for structural and interaction studies.[4][5] This guide provides a comprehensive overview of the chemical properties, synthetic considerations, and detailed protocols for the effective application of Fmoc-3-fluoro-N-methyl-L-phenylalanine in solid-phase peptide synthesis (SPPS) for researchers in drug development and peptide chemistry.

Introduction: The Rationale for a Trifunctional Amino Acid

The limitations of native peptides as therapeutic agents—primarily poor metabolic stability and low membrane permeability—have driven the development of modified amino acids. Fmoc-3-fluoro-N-methyl-L-phenylalanine addresses these challenges through three distinct, synergistic chemical modifications.

The Role of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amine of the amino acid. Its stability in acidic conditions and clean removal via β-elimination using a secondary amine like piperidine makes it central to modern orthogonal solid-phase peptide synthesis (SPPS) strategies.[6]

N-Methylation: Engineering Pharmacokinetic Excellence

Incorporating a methyl group on the backbone amide nitrogen (Nα-methylation) is a proven strategy to enhance a peptide's drug-like properties.[3] The primary advantages include:

  • Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the half-life of the peptide in biological systems.[2]

  • Conformational Rigidity: N-methylation restricts rotation around the peptide bond, reducing the conformational flexibility of the peptide. This can lock the peptide into a bioactive conformation, increasing its potency and receptor selectivity.[1]

  • Improved Membrane Permeability: The added methyl group increases lipophilicity and can disrupt backbone hydrogen bonding networks, often leading to improved cell penetration and oral bioavailability.[1][3]

3-Fluoro Substitution: A Subtle but Powerful Modification

The substitution of hydrogen with fluorine, a bioisostere of similar size but vastly different electronegativity, imparts unique characteristics.[7] The placement at the meta- (3-) position is particularly strategic.

  • Enhanced Stability and Activity: Unlike substitutions at other positions, the 3-fluoro modification has been shown to maintain or even increase the biological activity and stability of peptides and proteins.[4]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity, lipophilicity, and binding interactions (such as Π-cation interactions) of the phenyl side chain.[7]

  • A ¹⁹F NMR Probe: The presence of the fluorine atom provides a sensitive and specific nuclear magnetic resonance (NMR) handle. This allows for detailed, non-invasive studies of peptide conformation, dynamics, and ligand-receptor interactions without perturbing the overall structure.[5][8]

Physicochemical Properties

The combination of these functional groups results in a building block with distinct properties that must be considered for its effective use.

PropertyValueSource
Synonyms Fmoc-L-Phe(3-F, N-Me)-OHN/A
CAS Number 1820567-10-9[9]
Molecular Formula C₂₅H₂₂FNO₄Inferred from Fmoc-3-fluoro-L-phenylalanine[10]
Molecular Weight 419.45 g/mol Inferred from Fmoc-3-fluoro-L-phenylalanine[10]
Appearance White to off-white powder[10][11]
Purity Typically ≥98% (HPLC)[10]
Solubility Soluble in DMF, DMSO, NMP. Limited solubility in aqueous solutions.[12][13]
Storage Conditions Store refrigerated (+2°C to +8°C) and desiccated. Protect from light.[10][14]

Synthesis and Characterization

While commercially available, understanding the synthesis of Fmoc-3-fluoro-N-methyl-L-phenylalanine provides insight into potential impurities and handling considerations. The most common route involves the N-methylation of the parent amino acid followed by Fmoc protection.

Synthetic Strategy

A robust method for preparing N-methylated amino acids is the Biron-Kessler method, which utilizes an ortho-nitrobenzenesulfonyl (o-NBS) group for temporary amine protection, facilitating efficient methylation.[3]

  • Starting Material: 3-Fluoro-L-phenylalanine.[15]

  • Temporary Amine Protection: The primary amine is protected with an o-NBS group.

  • N-Methylation: The protected amine is methylated under basic conditions.

  • Deprotection: The o-NBS group is selectively removed using a thiol, revealing the secondary N-methyl amine.

  • Fmoc Protection: The final N-methylated amino acid is protected with Fmoc-Cl or Fmoc-OSu to yield the final product for SPPS.[16][17]

G cluster_0 Synthetic Workflow A 3-Fluoro-L-phenylalanine B o-NBS Protection A->B o-NBS-Cl C N-Methylation B->C Base, MeI D o-NBS Deprotection C->D Thiophenol E Fmoc Protection D->E Fmoc-OSu F Fmoc-3-fluoro-N-methyl-L-phenylalanine E->F

Caption: Illustrative workflow for the synthesis of Fmoc-3-fluoro-N-methyl-L-phenylalanine.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-3-fluoro-N-methyl-L-phenylalanine into a growing peptide chain is a critical step that requires specialized conditions due to the steric hindrance imposed by the N-methyl group.

The Challenge: Sterically Hindered Coupling

The presence of the N-methyl group on the nucleophilic amine significantly reduces its reactivity compared to a primary amine. Standard coupling conditions used for canonical amino acids often result in low yields and incomplete reactions. This necessitates the use of more potent coupling reagents and optimized protocols to achieve efficient peptide bond formation.[2][3]

Recommended Protocol for a Single Coupling Cycle

This protocol outlines the manual incorporation of Fmoc-3-fluoro-N-methyl-L-phenylalanine onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • Fmoc-3-fluoro-N-methyl-L-phenylalanine (3-5 equivalents)

  • Coupling Reagent: HATU (3-5 equivalents) or HCTU

  • Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (6-10 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)

  • Deprotection Solution: 20% piperidine in DMF

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

    • If the N-terminus is Fmoc-protected, perform deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).[18]

    • Thoroughly wash the resin to remove all traces of piperidine. A typical wash cycle is 5x with DMF.[18]

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-3-fluoro-N-methyl-L-phenylalanine (3-5 eq.) and HATU (or an equivalent coupling agent, 3-5 eq.) in DMF.

    • Add DIEA (6-10 eq.) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed, deprotected peptide-resin.

    • Agitate the reaction mixture using nitrogen bubbling or mechanical shaking.

    • Causality: Due to steric hindrance, allow for an extended coupling time. A minimum of 2-4 hours is recommended, with overnight coupling being a viable option for particularly difficult sequences.[18]

  • Monitoring and Washing:

    • After the coupling period, perform a Kaiser test or Chloranil test to check for the presence of free primary amines. Note: The Kaiser test will be negative for a successful coupling onto a secondary amine, so its utility is in confirming the completion of the previous deprotection step.

    • Wash the resin thoroughly to remove excess reagents (e.g., 3x DMF, 3x DCM, 3x DMF).

  • Capping (Optional but Recommended):

    • To permanently block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIEA in DMF for 20 minutes. This prevents the formation of deletion sequences.

G Start Start: Peptide-Resin (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 4. Coupling Reaction (2-4 hours) Wash1->Coupling Activation 3. Activation (Fmoc-AA, HATU, DIEA in DMF) Activation->Coupling Wash2 5. Wash (DMF, DCM) Coupling->Wash2 End End: Elongated Peptide (Fmoc-Protected) Wash2->End

Caption: Workflow for a single SPPS cycle incorporating a sterically hindered N-methylated amino acid.

Conclusion: A Versatile Tool for Advanced Peptide Design

Fmoc-3-fluoro-N-methyl-L-phenylalanine is more than a simple building block; it is a sophisticated tool for engineering peptides with superior therapeutic potential. The N-methyl group provides essential metabolic stability and conformational control, while the 3-fluoro substituent offers a means to fine-tune electronic properties and serves as a powerful spectroscopic probe. While its incorporation requires optimized coupling protocols to overcome steric hindrance, the resulting peptides can exhibit significantly improved pharmacokinetic profiles, making this amino acid derivative an invaluable asset for researchers and scientists in the field of drug development.

References

  • Benchchem. (n.d.). Application Notes: Incorporation of N-Methyl-L-alanine into Peptide Chains. Retrieved from Google Search.[19]

  • Chem-Impex. (n.d.). Fmoc-3-methyl-L-phenylalanine. Retrieved from Google Search.[20]

  • Chem-Impex. (n.d.). Fmoc-3-fluoro-L-phenylalanine. Retrieved from Google Search.[10]

  • Walsh Medical Media. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Retrieved from Google Search.[4]

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from Google Search.[1]

  • Google Patents. (n.d.). EP2110380B1 - Alpha-N-methylation of amino acids. Retrieved from Google Search.[21]

  • Innovative Solution for Peptide Chemistry. (n.d.). The latest SPPS application data. Retrieved from Google Search.[2]

  • El-Gazzar, A. B. A., et al. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH.[7]

  • PubMed. (2024, June 21). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Retrieved from Google Search.[22]

  • Peptides. (n.d.). Fmoc-Phe(3-F)-OH [198560-68-8]. Retrieved from Google Search.[23]

  • ACS Publications. (2025, April 1). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors.[5]

  • Sigma-Aldrich. (n.d.). FMOC-3-METHYL-L-PHENYLALANINE | 211637-74-0. Retrieved from Google Search.[24]

  • ChemicalBook. (2026, February 2). Fmoc-N-methyl-L-phenylalanine | 77128-73-5. Retrieved from Google Search.[11]

  • Reddit. (2023, November 15). SPPS for N Methylated Peptides. r/chemistry.[25]

  • NTU > IRep. (n.d.). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Retrieved from Google Search.[26]

  • The Royal Society of Chemistry. (n.d.). Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. Retrieved from Google Search.[16]

  • Aralez Bio eStore. (n.d.). Fmoc-3-methyl-L-phenylalanine. Retrieved from Google Search.[27]

  • ResearchGate. (n.d.). (a) The chemical formulae of Fmoc chloride, L-phenylalanine,.... Retrieved from Google Search.[12]

  • ChemicalBook. (n.d.). 3-FLUORO-L-PHENYLALANINE | 19883-77-3. Retrieved from Google Search.[15]

  • PubMed. (2000, December 15). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Retrieved from Google Search.[8]

  • ChemicalBook. (n.d.). Fmoc-Phe-OH synthesis. Retrieved from Google Search.[17]

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from Google Search.[6]

  • Next Peptide. (n.d.). 1820567-10-9 | Fmoc-3-fluoro-N-methyl-L-phenylalanine. Retrieved from Google Search.[9]

  • MedChemExpress. (n.d.). Fmoc-3-Chloro-L-phenylalanine | Amino Acid Derivative. Retrieved from Google Search.[13]

  • Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from Google Search.[28]

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Fmoc-N-Methyl-D-valine and its Application in Solid-Phase Peptide. Retrieved from Google Search.[3]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from Google Search.[18]

  • Cambridge Isotope Laboratories. (n.d.). L-Phenylalanine-N-Fmoc (¹⁵N, 98%). Retrieved from Google Search.[14]

Sources

A Senior Application Scientist's Guide to the Purity and Characterization of Fmoc-3-fluoro-N-methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Purity in Advanced Peptide Synthesis

In the realm of peptide synthesis and drug development, the integrity of each building block is paramount. The introduction of non-canonical amino acids, such as Fmoc-3-fluoro-N-methyl-L-phenylalanine, offers exciting possibilities for creating novel peptides with enhanced stability, permeability, and potency.[1] However, these modifications also introduce unique analytical challenges. This in-depth guide provides a comprehensive framework for the rigorous purity assessment and characterization of Fmoc-3-fluoro-N-methyl-L-phenylalanine, ensuring the quality and reproducibility of your research. As such, the quality of protected peptides directly influences the success of subsequent synthesis steps, with high-purity building blocks ensuring efficient reactions and minimizing byproducts.[]

Foundational Principles: Understanding the Analyte

Fmoc-3-fluoro-N-methyl-L-phenylalanine is a highly specialized amino acid derivative used in solid-phase peptide synthesis (SPPS).[3][4] Its unique structure, featuring a fluorine atom on the phenyl ring and a methyl group on the alpha-amino nitrogen, necessitates a multi-faceted analytical approach.

  • The Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for preventing unwanted reactions at the N-terminus during peptide synthesis.[5][] Its strong UV absorbance is a key feature leveraged in chromatographic detection.[]

  • Fluorine Substitution: The presence of a fluorine atom can significantly impact the molecule's electronic properties and conformation. This requires specialized analytical techniques, such as ¹⁹F NMR, for unambiguous characterization.[7][8]

  • N-Methylation: N-methylation enhances the peptide's resistance to enzymatic degradation and can improve its pharmacokinetic profile.[1] However, it also introduces challenges in sequencing and requires specific mass spectrometry fragmentation techniques for confirmation.[1]

The Analytical Gauntlet: A Multi-Technique Approach to Purity Determination

A single analytical method is insufficient to fully characterize Fmoc-3-fluoro-N-methyl-L-phenylalanine. A combination of chromatographic and spectroscopic techniques is essential to ensure both chemical and stereochemical purity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone for assessing the purity of Fmoc-amino acids.[9] It is a primary method for evaluating the purity of protected peptides.[]

RP-HPLC is the most common method for determining the chemical purity of Fmoc-amino acids and separating them from related impurities.[9]

Experimental Protocol: RP-HPLC for Chemical Purity

ParameterConditionRationale
Column C18, 4.6 x 250 mm, 5 µmProvides excellent separation of nonpolar to moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a strong organic solvent for eluting hydrophobic compounds.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures the elution of all potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical separations.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detection UV at 265 nmThe Fmoc group has a strong absorbance at this wavelength.[9]
Injection Volume 10 µLA standard volume for analytical injections.

Data Analysis:

The purity is calculated by dividing the peak area of the main component by the total area of all peaks. A high purity value from a standard reversed-phase HPLC analysis does not guarantee the absence of co-eluting impurities or enantiomeric contaminants.[9]

Workflow for RP-HPLC Purity Analysis

Caption: Workflow for RP-HPLC chemical purity analysis.

The stereochemical integrity of the amino acid is critical for the biological activity of the final peptide.[] Chiral HPLC is essential to separate and quantify the L- and D-enantiomers.[9] The expected enantiomeric purity for most commercially available FMOC protected α-amino acids is > 99.0 % enantiomeric excess (ee) for the L form.[10]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

ParameterConditionRationale
Column Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2)These columns are effective for separating enantiomers of Fmoc-amino acids.[10]
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% TFAThe specific ratio may need optimization for the best resolution.[9]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 25°CAmbient temperature is often suitable for chiral separations.
Detection UV at 265 nmFor detection of the Fmoc group.
Injection Volume 10 µLStandard injection volume.

Data Analysis:

The enantiomeric excess (%ee) is calculated using the peak areas of the L- and D-enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated amino acids.[11]

These standard NMR techniques provide information about the proton and carbon framework of the molecule, confirming the presence of the Fmoc, phenyl, and methyl groups.

¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom.[12] The chemical shift of the fluorine signal is highly sensitive to its local environment, making it an excellent probe for structural integrity.[12] The large chemical shift dispersion in ¹⁹F NMR allows for well-resolved signals.[7]

Experimental Protocol: ¹⁹F NMR Spectroscopy

ParameterConditionRationale
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)Common solvents for NMR analysis.
Reference External or internal standard (e.g., trifluoroacetic acid)To provide a reference for the chemical shift.
Acquisition Standard ¹⁹F NMR pulse sequenceTo acquire the fluorine spectrum.

Data Analysis:

The presence of a single, sharp resonance in the expected region of the ¹⁹F NMR spectrum is a strong indicator of the purity and correct structure of the fluorinated amino acid.

Mass Spectrometry (MS): Confirming Molecular Weight and Sequence

Mass spectrometry is indispensable for confirming the molecular weight of the amino acid derivative and for sequencing peptides containing this modified residue.[13]

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[1]

Experimental Protocol: LC-MS

ParameterConditionRationale
LC System As described for RP-HPLCTo separate the analyte from impurities.
Ionization Source Electrospray Ionization (ESI)A soft ionization technique suitable for fragile molecules.
Mass Analyzer Time-of-Flight (TOF) or QuadrupoleFor accurate mass determination.
Mode Positive Ion ModeTo detect the protonated molecule [M+H]⁺.

Data Analysis:

The experimental molecular weight is compared to the theoretical molecular weight. The incorporation of an N-methyl group results in a mass increase of 14.01565 Da compared to the non-methylated analog.[1]

When incorporated into a peptide, tandem mass spectrometry (MS/MS) is used to fragment the peptide and confirm the location of the modified amino acid.[1]

Fragmentation Techniques:

  • Collision-Induced Dissociation (CID): A common fragmentation method that provides b- and y-ion series.

  • Electron Transfer Dissociation (ETD): A complementary technique that is particularly useful for sequencing N-methylated peptides as it preserves the modification.[1]

Workflow for Mass Spectrometry Analysis

Caption: Workflow for MS-based characterization.

Regulatory and Quality Considerations

The characterization and purity assessment of drug substances are guided by international regulatory bodies.

  • ICH Guidelines: The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures (Q2(R2)) and analytical procedure development (Q14).[14][15] These guidelines emphasize a lifecycle approach to analytical method validation.[14]

  • FDA Guidance: The U.S. Food and Drug Administration (FDA) provides guidance on the characterization of drug substances, including information on structure, impurities, and physicochemical properties.[16][17][18]

Key Validation Parameters (ICH Q2(R2)) [19][20]

ParameterDescription
Specificity The ability to assess the analyte in the presence of other components.
Linearity A direct correlation between concentration and response.
Accuracy The closeness of the results to the true value.
Precision The degree of agreement among individual test results.
Robustness The capacity of the method to remain unaffected by small variations in method parameters.

Conclusion: A Commitment to Quality

The synthesis and application of novel amino acids like Fmoc-3-fluoro-N-methyl-L-phenylalanine are at the forefront of peptide-based drug discovery. A rigorous and multi-faceted analytical approach, grounded in established scientific principles and regulatory guidelines, is not merely a quality control measure; it is a fundamental component of scientific integrity. By implementing the comprehensive characterization strategies outlined in this guide, researchers can ensure the purity, identity, and quality of their building blocks, paving the way for the successful development of next-generation peptide therapeutics.

References

  • A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Benchchem.
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Comprehending Dynamic Protein Methyl
  • ICH Q2(R2)
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
  • Decoding N-Methyl-D-valine: A Mass Spectrometry-Based Guide to Validating its Incorpor
  • 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein. PMC - NIH.
  • Q2(R2) Validation of Analytical Procedures.
  • Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study. PubMed.
  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC.
  • Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society.
  • Guidance for Industry #169 - Drug Substance. FDA.
  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS.
  • Fluorine NMR.
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatiz
  • A Brief Guide to Understanding: FDA's CMC Guidance for Phase 2 and 3 INDs. YouTube.
  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies.
  • Introduction to Peptide Synthesis. PMC - NIH.
  • Peptide Design: Principles & Methods. Thermo Fisher Scientific - ES.
  • Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich.
  • How to control the sequence and purity of custom - synthesized peptides?. Blog.
  • Mass Spectrometry of N-Methylated Peptide Deriv
  • N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids.
  • Q11 Development and Manufacture of Drug Substances. FDA.
  • Fmoc-3-methyl-L-phenylalanine. Chem-Impex.
  • Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. FDA.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Engineering of a Peptide α‐N‐Methyltransferase to Methyl
  • FDA-NIH 2024 | D1S04 - Chemistry, Manufacturing and Controls: Regulatory Consider
  • (a) The chemical formulae of Fmoc chloride, L-phenylalanine,...
  • Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • An In-Depth Technical Guide to the Synthesis of Fmoc-L-Phe-MPPA Precursor. Benchchem.
  • Fmoc Amino Acids. BOC Sciences.
  • Fmoc-Phe(3-F)-OH [198560-68-8]. Peptides.
  • Fmoc-3-methyl-L-phenylalanine | 211637-74-0. J&K Scientific.

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Introduction: The Strategic Value of N-Methylation in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Methylated Amino acids in Peptide Chemistry

The Challenge: Overcoming the Pharmacokinetic Hurdles of Peptide Therapeutics

Peptide-based drugs offer remarkable specificity and potency, yet their therapeutic potential is often hampered by poor pharmacokinetic properties.[1] Native peptides typically exhibit a short in-vivo half-life due to rapid degradation by proteases and possess limited ability to cross cell membranes, restricting their bioavailability.[1][2] These limitations have historically confined many peptide therapeutics to injectable formulations and limited their efficacy.

N-Methylation as a Key Enabling Modification

N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, is a minimalist yet powerful modification for overcoming these challenges.[3] This strategic alteration profoundly impacts the peptide's physicochemical properties, enhancing its drug-like characteristics.[4] For drug development professionals, incorporating N-methylated amino acids has become a validated and highly effective strategy to improve efficacy, bioavailability, and resistance to enzymatic degradation.[5][6] The primary benefits include:

  • Enhanced Metabolic Stability: The methyl group sterically shields the adjacent peptide bond from proteolytic enzymes, significantly increasing the peptide's half-life.[7]

  • Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation reduces the peptide's overall polarity and hydrogen bonding capacity, which can improve passive diffusion across hydrophobic barriers like the intestinal epithelium.[7][8]

  • Conformational Control: The added steric bulk restricts the conformational freedom of the peptide backbone, which can be used to stabilize bioactive conformations or explore new structural space.[7][9]

Natural Occurrence and Biological Significance

Nature provides a compelling precedent for the utility of N-methylation. The immunosuppressant drug Cyclosporin A, a cyclic peptide with seven N-methylated residues, exhibits excellent metabolic stability and oral bioavailability, properties that inspired its widespread adoption in medicinal chemistry.[1][3] Other N-methylated peptide natural products, such as the omphalotins and dolastatins, further demonstrate the functional advantages conferred by this modification.[3][10] These molecules are typically synthesized in bacteria and fungi by non-ribosomal peptide synthetases (NRPSs).[11]

The Physicochemical Impact of Backbone N-Methylation

Conformational Consequences: The cis/trans Isomerization and Restricted Flexibility

The introduction of an N-methyl group has significant stereochemical consequences. It lowers the energy barrier between the cis and trans conformations of the amide bond, making the cis configuration more accessible.[12] This can induce unique structural topologies, such as β-turns, that are less favorable in non-methylated parent peptides.[13] This conformational constraint is a powerful tool for locking a peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[1][7]

Altering Hydrogen Bonding Capacity: Implications for Solubility and Permeability

A standard peptide backbone amide contains an N-H group that acts as a hydrogen bond donor. N-methylation replaces this donor with a non-polar methyl group. This fundamental change reduces the peptide's ability to form hydrogen bonds with solvent molecules (e.g., water), thereby increasing its lipophilicity.[8] While this often improves membrane permeability, it can also decrease aqueous solubility, a critical factor that must be balanced during drug design.[7]

Steric Shielding: The Basis for Enhanced Proteolytic Stability

Proteolytic enzymes recognize and bind to specific peptide sequences, catalyzing the hydrolysis of amide bonds. The N-methyl group acts as a steric shield, physically hindering the approach of proteases to the scissile bond.[7] This modification confers significant resistance to enzymatic degradation, a key factor in improving a peptide's in vivo half-life and potential for oral delivery.[3][14]

Quantitative Comparison: N-Methylated vs. Unmodified Peptides

The decision to incorporate N-methylated amino acids requires a systematic evaluation of the trade-offs.[7] The following table summarizes the general effects of N-methylation on key peptide properties.

PropertyUnmodified PeptideN-Methylated PeptideRationale for Change
Proteolytic Stability Low (Susceptible to cleavage)High (Resistant to cleavage)Steric hindrance from the N-methyl group prevents enzyme access to the peptide bond.[7]
Membrane Permeability LowHighRemoval of a hydrogen bond donor increases lipophilicity, favoring passive diffusion.[8]
Aqueous Solubility Generally HighPotentially LowerReduced capacity for hydrogen bonding with water can decrease solubility.[7]
Conformational Flexibility HighLow (Restricted)Steric bulk of the methyl group constrains backbone dihedral angles (phi/psi).[9]
Synthetic Complexity Low (Standard SPPS)HighSteric hindrance of the secondary amine reduces coupling efficiency, requiring specialized protocols.[7]
Receptor Binding Affinity VariesCan Increase or DecreaseConformational restriction can pre-organize the peptide for optimal binding or introduce steric clashes that disrupt it.[4][7]

Synthesis of N-Methylated Amino Acid Building Blocks

The synthesis of optically pure N-methylated amino acids is a crucial prerequisite for their incorporation into peptides.[14] While many are commercially available, custom synthesis is often necessary.

Overview of Synthetic Strategies

Several methods exist, each with distinct advantages. The choice depends on the specific amino acid, required scale, and available starting materials. Key approaches include the use of an o-nitrobenzenesulfonyl (o-NBS) protecting group, which is highly effective for a range of amino acids, and the Fukuyama-Mitsunobu reaction.[15][16]

Protocol: Synthesis via o-Nitrobenzenesulfonyl (o-NBS) Protection and Alkylation

This robust method involves three main steps: protection of the primary amine as a sulfonamide, methylation of the sulfonamide, and subsequent deprotection.[15] The o-NBS group activates the amine for methylation and can be cleanly removed under mild conditions.

Step-by-Step Methodology:

  • Starting Material: Begin with the desired amino acid methyl ester (with side-chain protection if necessary).

  • Sulfonylation (Protection):

    • Dissolve the amino acid methyl ester in a suitable solvent like dichloromethane (DCM).

    • Add a base, such as collidine or 2,6-lutidine.

    • Add 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and stir the reaction at room temperature until completion, monitoring by TLC.

    • Perform an aqueous workup to isolate the Nα-(o-NBS)-amino acid methyl ester.[15]

  • N-Methylation:

    • Dissolve the protected amino ester in N,N-Dimethylformamide (DMF).

    • Add a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Add the methylating agent, typically dimethyl sulfate, and stir until the reaction is complete.[15]

    • Isolate the N-methylated product after workup.

  • Ester Saponification:

    • Cleave the methyl ester to yield the free carboxylic acid. To avoid racemization often seen with strong bases like LiOH, an SN2-type saponification using lithium iodide (LiI) in refluxing ethyl acetate is highly effective.[15]

  • Final Product: After acidification and extraction, the Nα-methyl-Nα-(o-NBS)-α-amino acid is obtained, ready for use in SPPS. The o-NBS group will be removed after its incorporation into the peptide chain.[15]

Protocol: The Fukuyama-Mitsunobu Reaction for N-Methylation

The Mitsunobu reaction is a powerful method for converting alcohols into a wide range of functional groups, including amines, with a clean inversion of stereochemistry.[16][17] A variation, the Fukuyama-Mitsunobu, is used for N-alkylation. This protocol begins with an o-NBS protected amino acid.

Step-by-Step Methodology:

  • Starting Material: An N-(o-nitrobenzenesulfonyl)-amino acid.

  • Reaction Setup:

    • Dissolve the N-protected amino acid, triphenylphosphine (PPh₃), and methanol (the source of the methyl group) in an anhydrous solvent like tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

  • Initiation:

    • Slowly add an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise to the cooled solution.[16]

  • Reaction and Workup:

    • Allow the reaction to warm to room temperature and stir for several hours.

    • The reaction generates triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which must be removed during purification, often via column chromatography.[18]

  • Final Product: The resulting product is the N-methylated amino acid, which can then be prepared for peptide synthesis.

Incorporation of N-Methylated Residues into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Core Challenge: Steric Hindrance and Reduced Nucleophilicity

Incorporating N-methylated amino acids during Solid-Phase Peptide Synthesis (SPPS) presents a significant synthetic challenge.[7] The methyl group sterically hinders the secondary amine, making it a poorer nucleophile compared to a primary amine. This leads to slower and often incomplete coupling reactions, resulting in deletion sequences and lower crude purity.[7][19]

Strategy 1: Coupling Pre-Synthesized Fmoc-N-Me-Amino Acids

This is the most direct approach, but it requires specialized conditions to overcome the low reactivity.

Standard coupling reagents like HBTU are often ineffective.[19] More potent uronium/aminium or phosphonium salt reagents are required to achieve high coupling yields.

  • Recommended Reagents: HATU, HCTU, PyAOP, and PyBOP/HOAt are highly effective for coupling N-methylated residues.[19][20] PyBroP is even more reactive and can be used for particularly difficult couplings.[20]

  • Reaction Conditions: Elevated temperatures (microwave-assisted synthesis) or extended reaction times (e.g., 1-2 hours) are often necessary to drive the coupling to completion.[19][21]

  • Resin Preparation: Swell the synthesis resin (e.g., Rink Amide) in DMF for at least 30 minutes.[22]

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide chain using 20% piperidine in DMF (2 x 5-10 minutes). Wash thoroughly with DMF.[22]

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve 4 equivalents of the Fmoc-N-Me-amino acid and 4 equivalents of HATU in DMF.

    • Add 8 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIEA).

    • Allow the mixture to pre-activate for 5 minutes at room temperature.[19]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Shake the reaction vessel for 1-2 hours at room temperature.[19]

  • Monitoring and Washing:

    • Confirm the completion of the coupling. The standard ninhydrin (Kaiser) test is ineffective for secondary amines. The bromophenol blue test is a suitable alternative; a yellow bead color indicates complete coupling, while blue/green indicates an incomplete reaction.[20]

    • If the coupling is incomplete, filter the resin, wash, and perform a second coupling.[20]

    • Once complete, wash the resin thoroughly with DMF to remove excess reagents.

Strategy 2: Post-Synthetic (On-Resin) N-Methylation

This strategy involves synthesizing the peptide chain using standard amino acids and then methylating a specific backbone amide while the peptide is still attached to the resin.

On-resin methylation is advantageous when a specific Fmoc-N-Me-amino acid is not commercially available or is prohibitively expensive.[23] It allows for the site-specific methylation of virtually any residue in the sequence.

This is a widely used and reliable method for on-resin N-methylation.[24]

  • Peptide Synthesis: Synthesize the peptide up to the residue preceding the target for methylation using standard Fmoc-SPPS.

  • Nosylation (Amide Protection):

    • After Fmoc deprotection of the N-terminal amine, treat the resin with a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a hindered base like collidine in DCM for approximately 2 hours. This protects the amine as a sulfonamide.[24]

    • Wash the resin with DCM and DMF.

  • Methylation:

    • Treat the nosylated peptide-resin with a solution of a strong, non-nucleophilic base (e.g., DBU or MTBD) and a methylating agent (e.g., methyl iodide or methyl p-toluenesulfonate) in DMF.[20][24]

    • Allow the reaction to proceed for about 1 hour.

  • Nosyl Group Deprotection:

    • Remove the o-NBS protecting group by treating the resin with a solution containing a thiol scavenger (e.g., 2-mercaptoethanol) and a base (e.g., DBU) in DMF.[24]

  • Continuation of Synthesis: After deprotection, the newly formed secondary amine is ready for coupling to the next amino acid in the sequence, using the optimized conditions described in section 4.2.2.

Workflow Diagram: Comparison of Synthesis Strategies

G cluster_0 Strategy 1: Pre-synthesized Building Blocks cluster_1 Strategy 2: On-Resin Methylation A1 Synthesize/Purchase Fmoc-N-Me-AA-OH A3 Difficult Coupling Step: - Potent Reagent (HATU) - Extended Time / Heat A1->A3 A2 Standard SPPS Cycle (Deprotection) A2->A3 Exposed N-terminus A4 Bromophenol Blue Test for Completion A3->A4 A4->A3 Recouple A5 Continue SPPS A4->A5 Coupling Complete B1 Standard SPPS Cycle (Coupling & Deprotection) B2 Protect N-terminus (o-NBS-Cl) B1->B2 Target Residue Exposed B3 Methylate Amide (DBU, MeI) B2->B3 B4 Deprotect N-terminus (Thiol, DBU) B3->B4 B5 Difficult Coupling Step (onto new N-Me residue) B4->B5

Caption: Comparative workflows for incorporating N-methylated amino acids in SPPS.

Characterization and Analysis of N-Methylated Peptides

Proper analytical characterization is essential to confirm the identity, purity, and functional properties of synthesized N-methylated peptides.[25]

Confirming Incorporation and Purity: HPLC and Mass Spectrometry
  • Mass Spectrometry (MS): This is the primary tool for confirming successful methylation. Each N-methylation adds 14.02 Da (the mass of a CH₂) to the total molecular weight of the peptide. MS is also invaluable for identifying deletion sequences that may have resulted from incomplete couplings.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is used to assess the purity of the crude peptide and to purify it to the desired level.[25]

Addressing Analytical Artifacts: The Challenge of Multiple Conformations on HPLC

Due to the lower energy barrier for cis/trans isomerization around the N-methylated amide bond, N-methyl-rich peptides often exist as a mixture of slowly interconverting conformers in solution.[26] This can lead to broad or multiple peaks in the HPLC chromatogram, even for a highly pure sample. To confirm that these are conformers and not impurities, it is often necessary to run the HPLC at an elevated temperature (e.g., 60-80 °C), which can accelerate the interconversion and cause the multiple peaks to coalesce into a single, sharper peak.

Assessing Functional Improvements

This assay compares the degradation rate of an N-methylated peptide to its unmodified counterpart in the presence of proteases or biological matrices.

  • Preparation: Prepare stock solutions of the native and N-methylated peptides. Also prepare the biological matrix (e.g., human serum, plasma, or a specific protease solution like trypsin).

  • Incubation: Incubate a known concentration of each peptide with the biological matrix at 37 °C.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., an organic solvent like acetonitrile or an acid like trichloroacetic acid) to precipitate the proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.[5]

  • Data Interpretation: Plot the percentage of remaining peptide versus time to determine the half-life (t₁/₂) for each analog. A longer half-life for the N-methylated peptide indicates enhanced stability.[5]

The Caco-2 cell line is derived from human colorectal adenocarcinoma and differentiates into a monolayer of polarized enterocytes that serve as an in-vitro model of the intestinal barrier.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days until they form a confluent, differentiated monolayer.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[5]

  • Permeability Study:

    • Add the test peptide (native or N-methylated) to the apical (AP) side of the monolayer, which represents the intestinal lumen.

    • At specified time intervals, collect samples from the basolateral (BL) side, which represents the bloodstream.[5]

  • Quantification: Analyze the concentration of the peptide in the basolateral samples using LC-MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each peptide. A higher Papp value for the N-methylated analog suggests improved membrane permeability.[5]

Case Study: N-Methyl Scanning for Lead Optimization

The Concept of N-Methyl Scanning

N-methyl scanning is a systematic strategy used in medicinal chemistry to improve the properties of a lead peptide.[1] It involves synthesizing a library of analogs where each amino acid residue is sequentially replaced with its N-methylated counterpart. This allows researchers to identify which positions are tolerant to N-methylation and which modifications confer the most desirable properties.[1]

Designing and Executing an N-Methyl Scan

The process begins with a bioactive parent peptide. A series of new peptides is designed, each with a single N-methylation at a different position along the backbone. These analogs are then synthesized, purified, and subjected to a panel of assays to evaluate their receptor binding affinity, proteolytic stability, and permeability.[1]

Interpreting the Results: Balancing Bioactivity, Stability, and Permeability

The results of an N-methyl scan often reveal a complex structure-activity relationship. N-methylation at one position might dramatically increase stability but abolish biological activity due to a steric clash in the binding pocket. Methylation at another site might retain activity while modestly improving permeability. The goal is to identify "hot spots" where N-methylation provides a net benefit. Often, the most successful drug candidates are those that combine multiple beneficial N-methylations identified through this scanning process.[1]

Logical Flow Diagram: The N-Methyl Scanning Process

Caption: Logical workflow for an N-methyl scan to optimize a lead peptide.

Conclusion: The Evolving Role of N-Methylation in Modern Peptide Chemistry

N-methylation is far more than a simple structural modification; it is a cornerstone of modern peptide drug design.[4] By providing a rational means to enhance metabolic stability and membrane permeability, it directly addresses the most significant liabilities of peptide therapeutics.[1][5] The synthetic challenges associated with incorporating N-methylated residues, once a major barrier, have been largely overcome through the development of advanced coupling reagents and optimized solid-phase protocols.[19][21] As the demand for more sophisticated and orally bioavailable peptide drugs continues to grow, the strategic application of N-methylation will remain an indispensable tool for researchers, scientists, and drug development professionals aiming to unlock the full therapeutic potential of peptides.

References

  • Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • Enzyme-mediated backbone N-methylation in ribosomally encoded peptides - Research Collection. (n.d.). ETH Zurich Research Collection. Retrieved February 28, 2026, from [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.
  • Should My Peptide Be Methylated? (2025, September 25). LifeTein. Retrieved February 28, 2026, from [Link]

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1351-1361.
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTEC. Retrieved February 28, 2026, from [Link]

  • N-Alkyl Amino Acids. (n.d.). In Amino Acids, Peptides and Proteins in Organic Chemistry.
  • Li, X., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892.
  • Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. Current Medicinal Chemistry, 11(21), 2799-2822.
  • Li, X., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development [Preprint]. SSRN. [Link]

  • Re-engineering a Peptide α-N-Methyltransferase to Methylate Non-proteinogenic Amino Acids. (2020).
  • Siano, A., et al. (2025).
  • N-backbone modified peptides: beyond N-methylation. (n.d.). Dipòsit Digital de la Universitat de Barcelona. Retrieved February 28, 2026, from [Link]

  • Katoh, T., & Suga, H. (2018). Ribosomal Synthesis of N-Methyl Peptides. Cell Chemical Biology, 25(2), 190-196.e4.
  • Methylated Peptide Synthesis Services. (n.d.). CD Formulation. Retrieved February 28, 2026, from [Link]

  • Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. (2022). Proceedings of the National Academy of Sciences, 119(13), e2118025119.
  • Sharma, A., de la Torre, B. G., & Albericio, F. (2018).
  • Chatterjee, J., Gilon, C., & Kessler, H. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis. Humana Press.
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189.
  • Sharma, A., de la Torre, B. G., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. Retrieved February 28, 2026, from [Link]

  • N-methylated peptides synthesis via in situ generation of pivaloyl mixed anhydrides. (2025, September 3). ChemRxiv. Retrieved February 28, 2026, from [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 28, 2026, from [Link]

  • N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. (2019). ACS Infectious Diseases, 5(10), 1764-1773.
  • SPPS for N Methylated Peptides. (2023, November 15). Reddit. Retrieved February 28, 2026, from [Link]

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An In-depth Technical Guide to the Role of Fluorine in Modifying Peptide Properties

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorine in Peptide Drug Design

The pursuit of therapeutically viable peptides is often a balancing act between achieving high target specificity and overcoming inherent liabilities such as poor metabolic stability and low bioavailability.[1][2][3] Peptides, with their high potency and low off-target toxicity, represent an attractive therapeutic modality.[1] However, their rapid degradation by proteases severely limits their clinical application.[4][5][6] The strategic incorporation of non-canonical amino acids is a field-proven approach to mitigate these challenges.[6][7] Among the various elemental substitutions, fluorine has emerged as a uniquely powerful tool in medicinal chemistry for its ability to profoundly alter the physicochemical and biological properties of peptides.[8][9][10]

Unlike any other element, fluorine combines a small van der Waals radius (1.47 Å), comparable to hydrogen (1.20 Å), with the highest possible electronegativity (3.98 on the Pauling scale).[11] This combination allows for isosteric replacement of hydrogen or a hydroxyl group without significant steric perturbation, while simultaneously introducing potent electronic effects.[11][12] This guide provides an in-depth exploration of the principles and applications of peptide fluorination, offering researchers and drug developers the technical insights required to harness the full potential of this "miracle element".[11][13] We will delve into the causal mechanisms behind fluorine's effects, present validated experimental protocols, and provide a logical framework for its application in modern peptide engineering.

Part 1: Fundamental Physicochemical Impact of Fluorination

The decision to incorporate fluorine is driven by its ability to modulate a peptide's properties in a predictable, yet context-dependent, manner. Understanding these foundational effects is critical for rational peptide design.

Modulating Conformational Pre-organization: The Gauche Effect

One of the most powerful, yet subtle, effects of fluorinating aliphatic side chains is the gauche effect . This phenomenon describes the energetic preference of vicinal electronegative substituents (like F-C-C-X, where X is another electronegative atom or group) to adopt a gauche (~60° dihedral angle) rather than an anti (~180° dihedral angle) conformation.[14]

Causality: This counterintuitive preference, which defies simple steric considerations, is primarily stabilized by hyperconjugation.[14] Electron density is donated from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital. This interaction is maximized in the gauche conformation, leading to a more stable structure.[14][15] By installing fluorine at specific positions, a scientist can enforce a desired local geometry, effectively "pre-organizing" a peptide segment for optimal receptor binding or to stabilize a specific secondary structure.[16]

Gauche_Effect cluster_anti Anti Conformation (Less Stable) cluster_gauche Gauche Conformation (More Stable) a1 F c1 C c1->a1 c2 C c1->c2 h1 H c1->h1 h2 H c1->h2 f1 F c2->f1 h3 H c2->h3 h4 H c2->h4 a2 F h5 H c3 C c3->a2 c4 C c3->c4 c3->h5 h6 H c3->h6 f2 F h7 H h8 H Stability_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Digestion cluster_analysis 3. Analysis & Calculation prep_peptide Prepare Peptide & Internal Standard Stocks mix Mix Peptide + Std. Pre-incubate @ 37°C prep_peptide->mix prep_enzyme Prepare Protease Stock start Initiate with Protease prep_enzyme->start mix->start t0 Quench T=0 Sample start->t0 Immediate incubation Incubate @ 37°C start->incubation Remaining Mixture hplc RP-HPLC Analysis t0->hplc sampling Quench Time Points (15, 30, 60... min) incubation->sampling sampling->hplc integrate Integrate Peak Areas hplc->integrate normalize Normalize to Internal Std. integrate->normalize plot Plot % Remaining vs. Time normalize->plot calculate Calculate Half-Life (t½) plot->calculate

Caption: Experimental workflow for peptide stability assay.

Part 4: A Framework for Rational Fluorination

The decision to use fluorine should be a strategic choice, not a speculative one. The following framework provides a logical pathway for its implementation.

Decision_Framework start Define Primary Goal goal_stability Increase Stability? start->goal_stability Metabolism, Half-life goal_binding Modulate Binding? start->goal_binding Affinity, Selectivity goal_conformation Control Conformation? start->goal_conformation Structure, Pre-organization stability_1 Identify Cleavage Sites (Mass Spec, Protease Panel) goal_stability->stability_1 binding_1 Analyze Binding Pocket (Crystal Structure, Homology Model) goal_binding->binding_1 conformation_1 Targeting a Turn or Helix? goal_conformation->conformation_1 stability_2 Fluorinate at or near P1, P1', P2 sites stability_1->stability_2 stability_3 Choice: Aliphatic (Hfl, DfeGly) or Aromatic (F-Phe) stability_2->stability_3 stability_4 Screen via Stability Assay stability_3->stability_4 binding_2 Hydrophobic Pocket? binding_1->binding_2 binding_3 Introduce F-Phe, Hfl to increase hydrophobicity binding_2->binding_3 Yes binding_4 Polar Contact? binding_2->binding_4 No binding_6 Screen via Binding Assay (SPR, ITC, ELISA) binding_3->binding_6 binding_5 Use C-F dipole to interact with partial positive charges binding_4->binding_5 Yes binding_5->binding_6 conformation_2 Incorporate Fluoroproline (Flp for trans, flp for cis) conformation_1->conformation_2 Proline-dependent conformation_3 Use Gauche Effect in aliphatic side chains conformation_1->conformation_3 Non-proline conformation_4 Analyze via CD, NMR conformation_2->conformation_4 conformation_3->conformation_4

Caption: Decision framework for strategic peptide fluorination.

Conclusion

Fluorination is far more than a simple substitution; it is a precision engineering tool that grants medicinal chemists unparalleled control over the properties of peptides. By leveraging its unique electronic and steric characteristics, researchers can systematically address the core challenges of peptide drug development, including metabolic instability, receptor binding affinity, and conformational ambiguity. However, the successful application of fluorine is not guaranteed and requires a deep, mechanistic understanding of its context-dependent effects. The unpredictability of its impact on proteolytic stability, in particular, highlights the absolute requirement for empirical validation. [7]By combining rational design based on fundamental principles with robust experimental workflows, the strategic incorporation of fluorine will continue to be a key enabler in transforming promising peptide leads into next-generation therapeutics.

References

  • Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(12), 2733–2744. [Link]

  • Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

  • Buer, B. C., et al. (2018). Side chain-fluorinated amino acids are useful tools in medicinal chemistry and protein science. Molecules, 23(9), 2345. [Link]

  • Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(5), 933-948. [Link]

  • Bill, K., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(47), 14530–14531. [Link]

  • Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry, 2018(27-28), 3667-3679. [Link]

  • Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • Asante, V., Mortier, J., Schlüter, H., & Koksch, B. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorganic & Medicinal Chemistry, 21(12), 3562–3566. [Link]

  • Bunn, S. J., & McLeod, M. D. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8-9), 1133-1140. [Link]

  • Rozatian, N., Roesner, S., & Shipman, M. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. [Link]

  • Salapare, H. A., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(19), 11494. [Link]

  • Salapare, H. A., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. [Link]

  • Buer, B. C., et al. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences, 19(9), 2821. [Link]

  • Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • Horan, N. R., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Protein Science, 25(3), 548-557. [Link]

  • Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]

  • Salamon-Krokosz, K., et al. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. ARKIVOC, 2021(ii), 99-117. [Link]

  • Bunn, S. J., & McLeod, M. D. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research. [Link]

  • Huhmann, S., et al. (2022). Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. Soft Matter, 18(28), 5262-5271. [Link]

  • da Silva, E. R., & Van Eps, N. (2021). Fluorinated peptide biomaterials. WIREs Nanomedicine and Nanobiotechnology, 13(5), e1714. [Link]

  • Wikipedia. Gauche effect. Wikipedia. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2008). The role of fluorine in medicinal chemistry. Annual Reports in Medicinal Chemistry, 43, 395-408. [Link]

  • CY BioCIS. Fluorinated Peptides. CY BioCIS. [Link]

  • Marsh Lab. Fluorinated Peptides. University of Delaware. [Link]

  • Pierce, B. G., & Baker, B. M. (2009). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. Journal of Biological Chemistry, 284(42), 28676-28684. [Link]

  • Buer, B. C., et al. (2018). Fluorine can play diverse roles when located within amino acid side chains. ResearchGate. [Link]

  • Begum, M., & Kumar, V. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 273, 110243. [Link]

  • Horan, N. R., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. [Link]

  • Hopemax. (2026). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. Hopemax. [Link]

  • Blackburn, A. (2014). Inducing β-Peptide Structures from the Inside Out. RSC Blogs. [Link]

  • Han, Z., et al. (2025). Hydrogen Bond-Induced Binding between Organofluorine and Protein via Fluorine Atoms: A Database Survey and Quantum Chemistry Calculation Study. Journal of Medicinal Chemistry. [Link]

  • da Silva, G. P., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1184-1194. [Link]

  • Cieplak, P., et al. (2006). Fluoroolefins as Peptide Mimetics: A Computational Study of Structure, Charge Distribution, Hydration, and Hydrogen Bonding. The Journal of Physical Chemistry A, 110(40), 11488-11496. [Link]

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A Technical Guide to the Strategic Application of Fmoc-3-fluoro-N-methyl-L-phenylalanine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of fluorination and N-methylation in a single amino acid building block, Fmoc-3-fluoro-N-methyl-L-phenylalanine, presents a compelling tool for medicinal chemists. This guide provides a comprehensive technical overview of its potential applications in drug discovery, focusing on the synergistic effects of its unique structural modifications. We will explore the underlying principles of how 3-fluoro and N-methyl substitutions can be leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. This document will also provide detailed experimental protocols for the incorporation of this non-natural amino acid into peptide sequences using solid-phase peptide synthesis (SPPS), alongside analytical considerations for characterization.

Introduction: The Rationale for Dual-Modification of Phenylalanine

The pursuit of novel therapeutics with improved efficacy, safety, and patient compliance has driven the exploration of chemical space beyond nature's canonical amino acids. The strategic incorporation of non-natural amino acids into peptide and small molecule drug candidates has emerged as a powerful strategy to overcome inherent limitations such as poor metabolic stability, low bioavailability, and suboptimal receptor affinity.[1][2][3] Fmoc-3-fluoro-N-methyl-L-phenylalanine is a prime example of a meticulously designed building block that simultaneously addresses several of these challenges.

The fluorenylmethoxycarbonyl (Fmoc) protecting group renders this amino acid directly compatible with the most common and robust method for peptide synthesis, Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] The core innovations, however, lie in the two distinct modifications to the phenylalanine scaffold:

  • 3-Fluoro Substitution: The introduction of a fluorine atom at the meta-position of the phenyl ring is a well-established strategy in medicinal chemistry.[6][7][8] Fluorine's high electronegativity can introduce favorable electronic interactions with target receptors, potentially increasing binding affinity. Furthermore, the C-F bond is exceptionally stable, which can block metabolic attack at that position, thereby enhancing the metabolic stability of the resulting compound.[9][10][11]

  • N-methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone is another powerful modification.[1][2][12] This seemingly minor alteration has profound consequences. It imparts resistance to proteolytic degradation by sterically hindering the approach of proteases.[3][13] N-methylation also restricts the conformational flexibility of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor selectivity and affinity.[12] Moreover, the removal of the amide proton can improve membrane permeability and, consequently, oral bioavailability.[3][14]

This guide will delve into the practical applications of this dual-modified amino acid, providing researchers with the foundational knowledge and experimental framework to leverage its unique properties in their drug discovery programs.

Synergistic Impact on Physicochemical and Pharmacological Properties

The true potential of Fmoc-3-fluoro-N-methyl-L-phenylalanine lies in the synergistic interplay between its two key modifications. The following table summarizes the anticipated effects on critical drug-like properties:

PropertyImpact of 3-Fluoro SubstitutionImpact of N-MethylationCombined Effect
Binding Affinity Can increase through favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole).[8]Can increase by pre-organizing the peptide into a bioactive conformation.[12]Potentially significant enhancement through a combination of electronic and conformational effects.
Metabolic Stability Blocks metabolic oxidation at the 3-position of the phenyl ring.[10]Confers resistance to proteolytic cleavage at the N-terminal peptide bond.[3][13]Enhanced stability against both oxidative metabolism and proteolysis.
Cell Permeability Increases lipophilicity, which can favor passive diffusion across cell membranes.[10]Reduces hydrogen bond donor capacity, which is favorable for membrane permeation.[3]Improved potential for oral bioavailability and cell penetration.
Conformational Rigidity Minimal direct impact on backbone conformation.Significantly restricts backbone flexibility.[12]A more conformationally constrained peptide with a potentially favorable binding pose.
Receptor Selectivity Can fine-tune interactions with the target receptor.The constrained conformation can disfavor binding to off-target receptors.Potentially improved selectivity and a better side-effect profile.

Potential Therapeutic Applications

The unique combination of properties imparted by 3-fluoro and N-methyl modifications makes Fmoc-3-fluoro-N-methyl-L-phenylalanine a valuable building block for a wide range of therapeutic areas.

Oncology

Many anticancer peptides and peptidomimetics suffer from rapid degradation in vivo. Incorporating 3-fluoro-N-methyl-L-phenylalanine could enhance the half-life of these agents, leading to improved efficacy. Furthermore, the increased lipophilicity and conformational rigidity could enhance their ability to disrupt protein-protein interactions that are critical for cancer cell proliferation and survival.

Infectious Diseases

Antimicrobial peptides (AMPs) are a promising class of therapeutics against drug-resistant bacteria. However, their susceptibility to proteases is a major hurdle. The introduction of N-methylated amino acids can significantly improve their stability in the presence of bacterial proteases.[13] The addition of fluorine could further enhance their interaction with bacterial membranes.

Metabolic Disorders

Peptide hormones and their analogs are widely used to treat metabolic diseases like diabetes. Enhancing their stability and oral bioavailability through the incorporation of Fmoc-3-fluoro-N-methyl-L-phenylalanine could lead to more patient-friendly formulations with less frequent dosing.

Neuroscience

The blood-brain barrier (BBB) is a significant obstacle for many drugs targeting the central nervous system. The increased lipophilicity and reduced hydrogen bonding capacity resulting from the dual modifications may improve the ability of neuropeptide analogs to cross the BBB.[3]

Experimental Protocols

The incorporation of Fmoc-3-fluoro-N-methyl-L-phenylalanine into a peptide sequence via SPPS requires careful consideration of the steric hindrance at the N-methylated nitrogen.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for incorporating Fmoc-3-fluoro-N-methyl-L-phenylalanine into a peptide sequence.

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, IPA) Deprotection1->Wash1 Coupling Coupling: Fmoc-3-fluoro-N-methyl-L-phenylalanine (e.g., HATU/DIEA in NMP) Wash1->Coupling Wash2 Wash (DMF, IPA) Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 Wash Deprotection2->Wash3 NextCoupling Couple Next Fmoc-AA Wash3->NextCoupling Repeat Repeat Cycles NextCoupling->Repeat n cycles Cleavage Cleavage & Global Deprotection (e.g., TFA cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Coupling Protocol for Fmoc-3-fluoro-N-methyl-L-phenylalanine

Due to the increased steric hindrance of the N-methyl group, standard coupling conditions may need to be optimized. The use of a more potent coupling reagent and extended reaction times are recommended.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and isopropanol (IPA) (3 times), followed by DMF (5 times).

  • Coupling Reaction:

    • Prepare a solution of Fmoc-3-fluoro-N-methyl-L-phenylalanine (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in N-methyl-2-pyrrolidone (NMP).

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. A double coupling may be necessary for difficult sequences.

  • Washing: Wash the resin as described in step 3.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. Note that the Kaiser test will be negative for the N-methylated amino acid itself. Completion of coupling should be monitored on the subsequent amino acid addition.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry (MS).

Characterization and Analytical Considerations

The incorporation of 3-fluoro-N-methyl-L-phenylalanine will result in specific signatures in analytical data.

Analytical TechniqueExpected Observations
Mass Spectrometry (MS) The mass of the peptide will increase by the mass of the 3-fluoro-N-methyl-L-phenylalanine residue minus the mass of water. The isotopic pattern will reflect the presence of fluorine.
Reverse-Phase HPLC (RP-HPLC) The peptide will likely be more hydrophobic and have a longer retention time compared to its non-fluorinated, non-methylated counterpart.
Nuclear Magnetic Resonance (NMR) ¹⁹F NMR will show a characteristic signal for the fluorine atom. ¹H and ¹³C NMR will show shifts corresponding to the N-methyl group and the fluorinated phenyl ring. 2D NMR techniques (e.g., NOESY) can be used to study the conformational effects of the N-methylation.

Conclusion

Fmoc-3-fluoro-N-methyl-L-phenylalanine is a highly promising building block for the design of next-generation peptide and peptidomimetic therapeutics. The strategic combination of fluorination and N-methylation offers a powerful approach to simultaneously enhance metabolic stability, improve cell permeability, and modulate receptor binding affinity. While the incorporation of this modified amino acid requires optimization of synthetic protocols, the potential benefits for drug discovery programs are substantial. This guide provides a foundational understanding and practical framework for researchers to explore the full potential of this unique chemical entity.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Biron, E., & Kessler, H. (2005). N-methylation of peptides: a new perspective in medicinal chemistry. CHIMIA International Journal for Chemistry, 59(1-2), 33-37.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342.
  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219.
  • Sagan, S., Karoyan, P., Chassaing, G., & Lavielle, S. (2004). N-methylation of peptides and proteins: a new tool for biologists. Current organic chemistry, 8(4), 303-320.
  • Chatterjee, J., Laufer, B., & Kessler, H. (2011). N-Methylation of peptides and proteins: an important element for modulating biological functions.
  • Amblard, M., Avitabile, C., Cho, S. J., & Schinazi, R. F. (2009). Solid-phase synthesis of peptides. Current protocols in nucleic acid chemistry, 36(1), 11-1.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 22(8), 6461.
  • Chem-Impex International, Inc. (n.d.). Fmoc-3-fluoro-L-phenylalanine. Retrieved from [Link]

  • Chem-Impex International, Inc. (n.d.). Fmoc-3-methyl-L-phenylalanine. Retrieved from [Link]

  • Aapptec. (n.d.). N-Methyl Amino Acids. Retrieved from [Link]

  • Beilstein-Institut. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • Peptides International. (n.d.). Fmoc-Phe(3-F)-OH. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Utilization of fluorinated α-amino acids in small molecule drug design. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • PubMed. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Retrieved from [Link]

  • SSRN. (2023). Backbone N-methylation of peptides. Retrieved from [Link]

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Methodological & Application

Application Note: Fmoc-3-fluoro-N-methyl-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-3-fluoro-N-methyl-L-phenylalanine represents a "dual-threat" building block in modern peptidomimetic drug design. It combines conformational constraint (via N-methylation) with metabolic stability and electronic modulation (via 3-fluorination).

While N-methylation improves oral bioavailability by reducing hydrogen bond donors and increasing proteolytic resistance, it introduces significant steric hindrance during Solid-Phase Peptide Synthesis (SPPS).[1] The addition of the electron-withdrawing fluorine atom at the meta position of the phenyl ring further modulates the physicochemical properties of the side chain.

This guide provides a validated protocol for handling this difficult residue, focusing on the two critical bottlenecks: coupling of the residue and, more importantly, coupling onto the secondary amine of the anchored residue.

Chemical Profile & Storage

PropertySpecification
Chemical Name N-alpha-(9-Fluorenylmethoxycarbonyl)-N-alpha-methyl-3-fluoro-L-phenylalanine
Abbreviation Fmoc-N(Me)-Phe(3-F)-OH
Molecular Weight ~419.4 g/mol
Solubility Soluble in DMF, NMP, DCM. Slightly less soluble than non-fluorinated analogs due to lipophilicity.
Storage +2°C to +8°C, desiccated. Protect from light.
Key Challenge Steric Hindrance: The N-methyl group blocks the nucleophilic attack trajectory.[1] Electronic Effect: 3-Fluoro substitution reduces electron density on the aromatic ring, potentially influencing

-

stacking interactions during synthesis.

The "N-Methyl" Challenge in SPPS

Incorporating N-methylated amino acids disrupts the standard SPPS workflow. The methyl group on the backbone nitrogen eliminates the amide proton, preventing hydrogen bonding (which can actually help solubility by disrupting aggregation) but creating a massive steric barrier for the incoming activated amino acid.

Mechanistic Insight
  • Coupling OF Fmoc-N(Me)-Phe(3-F)-OH:

    • Difficulty: Moderate.

    • Reason: The carboxyl group is activated normally, but the bulky N-methyl group and the side chain can slow down the acylation of the resin-bound amine.

  • Coupling ONTO Fmoc-N(Me)-Phe(3-F)-OH:

    • Difficulty: High / Critical.

    • Reason: Once deprotected, the N-terminus is a secondary amine . It is sterically crowded and less reactive than a primary amine. Standard reagents (HBTU/HCTU) often fail, leading to deletion sequences.

Experimental Protocols

Protocol A: Coupling OF Fmoc-N(Me)-Phe(3-F)-OH

Use this protocol to attach the residue to the growing peptide chain.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[2]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical to reduce racemization.

  • Base: DIPEA (Diisopropylethylamine)[3][4][5]

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Resin Preparation: Ensure the preceding Fmoc group is removed (20% Piperidine/DMF) and resin is washed (3x DMF, 3x DCM, 3x DMF).[3]

  • Activation (Pre-mix):

    • Dissolve 4.0 eq of Fmoc-N(Me)-Phe(3-F)-OH in DMF (0.2 M concentration).

    • Add 3.9 eq of HATU.[1]

    • Add 4.0 eq of HOAt.

    • Add 8.0 eq of DIPEA.

    • Note: Pre-activate for exactly 30-60 seconds. Do not over-activate as N-methyl esters can be unstable.

  • Coupling:

    • Add the activated solution to the resin.[1][6][7][8]

    • Agitate at room temperature for 2 hours .

    • Optional: For difficult sequences, use microwave irradiation (75°C for 5 mins).

  • Monitoring:

    • Standard Kaiser test (Ninhydrin) will not work reliably on the subsequent step (secondary amine), but works here to check if the previous amine reacted.

    • Use the Chloranil Test or Malachite Green Test to verify coupling completion if the previous residue was a secondary amine.

Protocol B: Coupling ONTO the N-Methylated Residue

Use this protocol to attach the NEXT amino acid to the N-Me-Phe(3-F) anchored on the resin. This is the bottleneck.

Strategy: Use the most powerful coupling reagents available. If HATU fails, switch to PyAOP or the "Bis-trichloromethyl carbonate (BTC)" method (in situ acid chloride formation).

Method 1: High-Efficiency Uronium/Phosphonium (Recommended First Line)
  • Reagents: PyAOP (preferred) or HATU / HOAt / DIPEA.

  • Stoichiometry: Use 5.0 eq of the incoming Fmoc-Amino Acid.[4]

  • Double Coupling: Mandatory.

    • Round 1: 2 hours at RT (or 75°C microwave for 10 min).

    • Round 2: Drain and repeat with fresh reagents.[1]

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

Method 2: The "Nuclear Option" (BTC / Acid Chloride)

Use if Method 1 shows incomplete coupling via HPLC.

Safety Warning: BTC (Triphosgene) generates Phosgene gas. Perform strictly in a fume hood.

  • Activation:

    • Dissolve Fmoc-Amino Acid (5 eq) and BTC (1.65 eq) in dry THF/DCM.

    • Add 2,4,6-Collidine (14 eq) dropwise. A suspension will form.

    • Stir for 1-2 minutes to generate the acid chloride.

  • Coupling:

    • Add the suspension directly to the resin-bound N-Me-Phe(3-F).

    • Agitate for 1 hour.

  • Rationale: Acid chlorides are highly reactive electrophiles that can overcome the steric barrier of the N-methyl group.

Critical Side Reaction: Diketopiperazine (DKP) Formation

Risk: High.[3] Context: If Fmoc-N(Me)-Phe(3-F) is the second residue from the C-terminus (e.g., Resin-AA1-AA2 -Fmoc), removing the Fmoc group exposes a secondary amine. This amine can back-bite onto the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic Diketopiperazine (DKP).

Prevention Strategy:

  • Use Trityl Linkers: Use 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk of the trityl handle suppresses DKP formation.

  • Short Deprotection: When removing Fmoc from the N-methyl residue (to prepare for the 3rd AA), use a "fast" protocol:

    • 5% Piperidine / 1% DBU in DMF.

    • Short contact time (2 x 3 mins), then wash immediately.

Visualization of Workflows

Diagram 1: Coupling Strategy Logic

This flowchart illustrates the decision-making process for coupling onto the hindered N-methyl residue.

CouplingStrategy Start Target: Couple AA(n+1) onto Resin-N(Me)-Phe(3-F) Choice1 Select Reagent Start->Choice1 Method1 Method A: HATU/HOAt or PyAOP (5 eq, Double Couple) Choice1->Method1 Standard High-Efficiency Check QC Check (Micro-cleavage/HPLC) Method1->Check Success Coupling > 98% Proceed to Next Cycle Check->Success Pass Fail Coupling < 98% (Deletion Sequence) Check->Fail Incomplete Method2 Method B: BTC (Acid Chloride) In situ generation w/ Collidine Fail->Method2 Rescue Strategy FinalCheck Final QC Method2->FinalCheck FinalCheck->Success Pass FinalCheck->Fail Fail (Redesign Sequence)

Caption: Decision tree for overcoming steric hindrance during chain elongation on N-methylated residues.

Diagram 2: DKP Formation Mechanism

Visualizing the risk of sequence loss during deprotection.

DKP_Mechanism Step1 Fmoc-N(Me)-AA2-AA1-Resin (Protected) Step2 Fmoc Removal (Free Secondary Amine) Step1->Step2 Piperidine Step3 Nucleophilic Attack (Back-biting on Carbonyl) Step2->Step3 Conformational Twist Result Cyclic DKP (In solution) + Free Resin (Loss of Peptide) Step3->Result Cleavage

Caption: Mechanism of Diketopiperazine (DKP) formation leading to peptide loss from the resin.

Quality Control & Analysis

Due to the high probability of deletion sequences (missing the amino acid after the N-methyl residue), rigorous QC is required.

  • Micro-Cleavage: Do not wait until the end of the synthesis. Perform a micro-cleavage (TFA/TIS/H2O) after coupling the residue subsequent to the N-Me-Phe(3-F).

  • HPLC Analysis: Look for the "n-1" peak.

    • If the target peptide is MW = X.

    • The deletion impurity will be MW = X - (Mass of Incoming Residue).

  • Racemization Check: Use C18 RP-HPLC with a shallow gradient or a Chiral column if the 3-fluoro-Phe is suspected of epimerization (though N-methylation usually locks conformation, activation can cause loss of chirality).

References

  • Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

  • Galles, G., et al. (2023). "Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells." Nature Communications. Retrieved from [Link]

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Application Notes and Protocols for Fmoc Deprotection of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Challenge of N-Methylation

N-methylation of the peptide backbone is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. This modification can improve metabolic stability, increase cell permeability, and modulate conformation.[1] However, the introduction of a methyl group on the amide nitrogen presents significant synthetic challenges, particularly during the crucial N-α-Fmoc deprotection step in Solid-Phase Peptide Synthesis (SPPS).

The primary obstacle is steric hindrance . The N-methyl group physically shields the Fmoc group, impeding the access of the base required for its removal. This steric congestion significantly slows down the deprotection reaction compared to non-methylated analogues, often leading to incomplete Fmoc removal. The consequence of incomplete deprotection is the formation of deletion sequences, where one or more amino acids are missing from the final peptide, complicating purification and reducing overall yield.[2]

This application note provides a comprehensive guide to understanding and overcoming the challenges associated with the Fmoc deprotection of N-methylated amino acids. We will delve into the mechanistic underpinnings of this difficult reaction, compare various deprotection strategies with a focus on their efficacy and potential side reactions, and provide detailed, field-tested protocols for practical implementation.

The Mechanism of Fmoc Deprotection and the Impact of N-Methylation

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[3] The process involves two key steps:

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring system.

  • β-Elimination: This is followed by a rapid elimination, which liberates the free N-terminal amine of the peptide, carbon dioxide, and the highly reactive dibenzofulvene (DBF).

  • Scavenging: The excess secondary amine in the deprotection solution then acts as a scavenger, trapping the DBF to form a stable adduct, which is washed away.[4]

The presence of an N-methyl group on the amino acid preceding the Fmoc group (i.e., the residue being deprotected) does not directly participate in the reaction. However, its steric bulk in the vicinity of the Fmoc group is thought to hinder the approach of the base, thereby slowing down the initial and rate-limiting proton abstraction step. This leads to the requirement for more forcing conditions to achieve complete deprotection.

Fmoc_Deprotection_Mechanism cluster_legend E1cB Mechanism Fmoc_Peptide Fmoc-N(Me)-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion 1. Proton Abstraction Base Base (e.g., Piperidine) DBF Dibenzofulvene (DBF) Free_Amine H2N(Me)-Peptide-Resin (Free Amine) Carbanion->Free_Amine 2. β-Elimination Carbanion->DBF CO2 CO2 Carbanion->CO2 Adduct DBF-Base Adduct DBF->Adduct 3. Scavenging

Figure 1: Mechanism of Fmoc Deprotection. A base abstracts a proton, leading to elimination and release of the free amine.

Comparative Analysis of Deprotection Methods for N-Methylated Amino Acids

Standard deprotection conditions (e.g., 20% piperidine in DMF) are often insufficient for complete Fmoc removal from N-methylated residues. Several alternative strategies have been developed to address this challenge. The choice of method depends on the specific N-methylated amino acid, the surrounding sequence, and the available equipment.

MethodReagent CompositionTypical ConditionsAdvantagesDisadvantages
Standard Piperidine 20% piperidine in DMF or NMP2 x 10-20 min, Room TempWell-established, simple to prepare.Often incomplete for N-methylated residues, leading to deletion sequences.
Extended Piperidine 20% piperidine in DMF or NMPIncreased time (e.g., 2 x 30-60 min) or multiple cyclesCan improve deprotection for some less hindered N-methylated residues.Increased risk of side reactions like aspartimide formation and racemization with prolonged base exposure.
DBU/Piperazine Cocktail 2% DBU / 2-5% Piperazine in DMF or NMP2 x 5-15 min, Room TempSignificantly faster and more effective for sterically hindered residues.[5][6] Reduces diketopiperazine formation.[6]DBU can promote aspartimide formation in sensitive sequences.[7]
Microwave/Heated Deprotection 20% piperidine or DBU/piperazine cocktail1-3 min at 60-85°CDramatically reduces reaction times, potentially minimizing overall base exposure.[8][9]Can exacerbate temperature-sensitive side reactions like racemization and aspartimide formation.[3] Requires specialized equipment.
Thermal Deprotection DMSO1-2 hours at 90-120°CPiperidine-free method.[10]Requires high temperatures and specific solvent; potential for side reactions at elevated temperatures.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the deprotection of Fmoc-N-methylated amino acids. It is crucial to monitor the completeness of the deprotection, especially when developing a protocol for a new N-methylated peptide.

Monitoring Fmoc Deprotection

For N-methylated amino acids, the standard ninhydrin (Kaiser) test is not applicable as it gives a false negative for secondary amines. The recommended method for monitoring the presence of a free secondary amine on the resin is the chloranil test or the bromophenol blue test .[11]

Quantitative monitoring can be performed by UV-Vis spectrophotometry of the deprotection filtrate. The dibenzofulvene-piperidine adduct has a characteristic absorbance maximum at approximately 301 nm (ε ≈ 7800-8100 L·mol⁻¹·cm⁻¹).[11] By measuring the absorbance of the collected deprotection solution, the extent of Fmoc removal can be calculated.

Deprotection_Workflow Start Fmoc-N(Me)-Peptide-Resin Deprotection Perform Fmoc Deprotection (Select Protocol) Start->Deprotection Wash1 Wash Resin (e.g., 5x DMF) Deprotection->Wash1 Monitoring Monitor Deprotection (e.g., Chloranil Test) Wash1->Monitoring Complete Deprotection Complete? Monitoring->Complete Incomplete Incomplete Complete->Incomplete No Next_Step Proceed to Next Coupling Step Complete->Next_Step Yes Repeat Repeat Deprotection Cycle Incomplete->Repeat Repeat->Wash1

Figure 2: General workflow for Fmoc deprotection and monitoring. Iterative cycles may be necessary for complete deprotection.

Protocol 1: Standard Extended Piperidine Deprotection

This protocol is a modification of the standard procedure, employing longer reaction times to enhance deprotection efficiency. It is a suitable starting point for less sterically hindered N-methylated amino acids.

Materials:

  • Fmoc-N(Me)-peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF. Prepare fresh daily.

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Chloranil test reagents

Procedure:

  • Swell the Fmoc-N(Me)-peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Drain the DMF.

  • Add the deprotection solution (10 mL per gram of resin) and agitate for 30 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh aliquot of the deprotection solution (10 mL per gram of resin) and agitate for another 30 minutes at room temperature.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Perform a chloranil test on a small sample of the resin beads to check for the presence of a free secondary amine. A positive result (a dark blue or green color) indicates successful deprotection.

  • If the test is negative, repeat steps 5-7.

  • Once deprotection is complete, wash the resin with DCM (3 times) and DMF (3 times) to prepare for the next coupling step.

Protocol 2: DBU/Piperazine Cocktail Deprotection

This protocol utilizes a more potent deprotection cocktail and is highly recommended for sterically hindered N-methylated amino acids such as N-Me-Val or N-Me-Ile.[5][6]

Materials:

  • Fmoc-N(Me)-peptide-resin

  • Deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP. Prepare fresh.

  • NMP, peptide synthesis grade

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Chloranil test reagents

Procedure:

  • Swell the Fmoc-N(Me)-peptide-resin in NMP for 30-60 minutes.

  • Drain the NMP.

  • Add the DBU/piperazine deprotection solution (10 mL per gram of resin) and agitate for 10 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh aliquot of the DBU/piperazine solution and agitate for an additional 10 minutes.

  • Drain the solution and wash the resin thoroughly with NMP (5-7 times).

  • Perform a chloranil test to confirm complete deprotection.

  • If deprotection is incomplete, an additional treatment (5-10 minutes) can be performed.

  • Once complete, wash the resin with DCM (3 times) and DMF (3 times) before proceeding to the next coupling.

Protocol 3: Microwave-Assisted Deprotection

Microwave heating can significantly accelerate the deprotection of N-methylated residues. This protocol should be performed in a dedicated microwave peptide synthesizer with temperature control.[8][9]

Materials:

  • Fmoc-N(Me)-peptide-resin

  • Deprotection solution: 20% piperidine in DMF or 2% DBU/5% piperazine in NMP

  • DMF or NMP, peptide synthesis grade

  • Microwave peptide synthesizer

Procedure:

  • Place the resin in the reaction vessel of the microwave synthesizer.

  • Add the chosen deprotection solution.

  • Apply microwave irradiation with a power setting that maintains a temperature of 75-85°C for 1-3 minutes. Caution: Ensure the reaction vessel is properly sealed and that the temperature does not exceed the recommended limit to avoid side reactions.

  • Drain the deprotection solution and wash thoroughly with DMF or NMP.

  • A second microwave-assisted deprotection step may be performed if necessary.

  • Confirm complete deprotection using a chloranil test before proceeding.

Conclusion and Best Practices

The successful Fmoc deprotection of N-methylated amino acids is achievable with careful selection of reagents and optimization of reaction conditions. For any new N-methylated peptide sequence, it is highly recommended to:

  • Start with a more robust deprotection method: The DBU/piperazine cocktail is generally a more reliable starting point than extended piperidine treatment.

  • Rigorously monitor deprotection: Do not rely on fixed times. Use the chloranil or bromophenol blue test to confirm the completion of each deprotection step.

  • Consider the sequence context: The steric hindrance of neighboring amino acids can also influence the deprotection efficiency.

  • Optimize for each specific residue: Deprotection times and reagent choice may need to be tailored for different N-methylated amino acids.

By implementing these strategies and protocols, researchers can effectively overcome the challenges of Fmoc deprotection and successfully synthesize high-quality N-methylated peptides for a wide range of applications in research and drug development.

References

  • BenchChem. (2025).
  • Fmoc Deprotection Monitoring: UV–Vis & Color Approaches - Peptide Chemistry.
  • BenchChem. (2025).
  • Ralhan, K., Krishnakumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417–104425.
  • Rathod, G. K., Misra, R., & Jain, R. (2023). A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides. Request PDF.
  • Luxembourg Bio Technologies. (2011, October 20).
  • Yu, H., & Kappe, C. O. (2011). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(4), 1315-1327.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • BenchChem. (2025). A Comparative Analysis of Fmoc Deprotection Reagents in Solid-Phase Peptide Synthesis.
  • Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
  • Saneii, H., Bennett, W., & Gaffney, B. (n.d.). AAPPTec, LLC. 6309 Shepherdsville Rd, Louisville, KY, USA 40228.
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-33). Humana Press.
  • BenchChem. (2025).
  • Almaliti, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(4), 3997–4003.
  • Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(12), 10793–10801.
  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Altern
  • The Athenaeum - University of the Incarnate Word. (2024, November 25).
  • BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • Semantic Scholar. (n.d.).
  • Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of medicinal chemistry, 58(16), 6435–6446.
  • Royal Society of Chemistry. (2025, May 23). Thermal deprotection: a sustainable and efficient strategy for synthesising α-polylysine adsorbents.
  • Journal of Flow Chemistry. (2018). Sustainable synthesis of N-methylated peptides in a continuous-flow fixed bed reactor. 8, 21–27.
  • ACS.org. (2022, February 21).
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892.
  • Nain, R. S. (2021). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. University of Toronto.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • BenchChem. (2025).
  • Google Patents. (n.d.). JP2007211013A - N-fmoc deprotection enhanced by microwave in peptide synthesis.
  • Nowick, J. S. (n.d.).

Sources

Troubleshooting & Optimization

Managing steric hindrance in Fmoc-3-fluoro-N-methyl-L-phenylalanine incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the incorporation of Fmoc-3-fluoro-N-methyl-L-phenylalanine. This specialized amino acid derivative is a powerful tool for modifying peptides to enhance stability and conformational properties. However, its unique structure presents significant synthetic challenges.[1][2] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these complexities successfully.

Understanding the Challenge: The "Why" Behind the Difficulty

The synthetic difficulty of incorporating Fmoc-3-fluoro-N-methyl-L-phenylalanine stems from two primary sources:

  • N-Methylation: The methyl group on the alpha-nitrogen atom introduces significant steric hindrance, physically obstructing the approach of an activated carboxyl group.[3][4] This slows down the coupling reaction and can lead to incomplete incorporation.[3][4] Furthermore, the absence of the N-H proton prevents the formation of certain reactive intermediates and reduces the nucleophilicity of the amine.[5]

  • 3-Fluoro Substitution: The fluorine atom on the phenyl ring is electron-withdrawing and adds to the steric bulk of the side chain. While beneficial for modulating the electronic properties and stability of the final peptide[6][7], it further complicates the coupling step.

These factors combined make Fmoc-3-fluoro-N-methyl-L-phenylalanine one of the more "difficult" residues to incorporate in Solid-Phase Peptide Synthesis (SPPS).[8]

Troubleshooting Guide

This section addresses the most common issues encountered during the incorporation of Fmoc-3-fluoro-N-methyl-L-phenylalanine in a question-and-answer format.

Q1: My coupling yield is consistently low after incorporating Fmoc-3-fluoro-N-methyl-L-phenylalanine. What's wrong and what should I do?

A1: Low coupling yield is the most common problem and is almost always due to severe steric hindrance. Standard coupling reagents and conditions are often insufficient to drive the reaction to completion.[4]

Root Causes & Immediate Actions:
  • Insufficiently Reactive Coupling Reagent: Standard reagents like HBTU or DIC/HOBt may not be potent enough.[4][9]

  • Inadequate Reaction Time or Temperature: Hindered couplings are slow and may require more time or energy to proceed.[3][10]

  • Peptide Aggregation: The growing peptide chain, especially with hydrophobic or N-methylated residues, can aggregate on the resin, blocking reactive sites.[5]

Troubleshooting Workflow:

Follow this decision tree to systematically diagnose and solve the low coupling efficiency.

G cluster_0 Troubleshooting Low Coupling Yield start Problem: Low Coupling Yield reagent Step 1: Switch to a High-Potency Coupling Reagent (e.g., HATU, PyAOP) start->reagent monitor Step 2: Perform a Test Coupling & Monitor reagent->monitor test Bromophenol Blue Test Positive (Blue/Green)? monitor->test recouple Step 3: Perform a Double Couple (Extended Time, e.g., 2-4 hours) test->recouple Yes success Proceed to Next Cycle test->success No (Yellow) retest Step 4: Re-monitor Coupling recouple->retest test2 Bromophenol Blue Test Still Positive? retest->test2 cap Step 5: Cap Unreacted Amines (e.g., Acetic Anhydride) test2->cap Yes proceed Proceed to Next Cycle test2->proceed No (Yellow) cap->proceed

Caption: Troubleshooting workflow for low coupling yield.
Data-Driven Reagent Selection:

The choice of coupling reagent is critical. Uronium/aminium or phosphonium salt-based reagents are highly recommended for their superior reactivity.[11][12]

Coupling ReagentClassRecommended Equivalents (AA:Reagent:Base)Key Advantages & Considerations
HATU Aminium1 : 0.95 : 2Highly recommended. Very effective for hindered couplings with low racemization.[12][13] Avoid large excess to prevent potential guanidinylation of the N-terminus.[11]
PyAOP Phosphonium1 : 1 : 2Excellent for N-methyl amino acids, very low racemization risk.[11][13] Generally higher cost.
COMU Uronium1 : 1 : 2High efficiency comparable to HATU, with safer, water-soluble byproducts.[14][15] A good "green chemistry" alternative.
PyBrOP Phosphonium1 : 1 : 2Extremely reactive, can be effective for the most difficult couplings. Use with caution as it can cause racemization with prolonged activation.[14]
HCTU/HBTU Aminium1 : 0.95 : 2Less effective than HATU for N-methylated residues but better than carbodiimides. May require longer coupling times or double coupling.[4][9]
Q2: How can I be sure the coupling reaction is complete? The standard Kaiser test doesn't work.

A2: You are correct, the Kaiser test is unreliable for secondary amines like N-methylated residues. It relies on reacting with a primary amine to produce the signature blue color. For N-methylated amines, you must use an alternative test.

The Bromophenol Blue (BPB) test is a reliable qualitative method.[5]

  • Procedure: Take a few beads of resin, wash thoroughly with DMF, add a few drops of BPB solution.

  • Interpretation:

    • Blue/Green: Incomplete coupling (free secondary amine is basic).[5]

    • Yellow/Orange: Complete coupling (no free amine).[5]

For a definitive, quantitative assessment, perform a test cleavage :

  • After coupling and washing, take a small sample of the resin (5-10 mg).

  • Dry the resin thoroughly under vacuum.

  • Cleave the peptide from this small sample using a standard TFA cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).

  • Analyze the cleaved product by LC-MS. Look for the mass of the desired peptide and the mass of the truncated sequence (deletion product). This will give you a precise coupling efficiency.

Q3: I'm seeing incomplete Fmoc-deprotection after the N-methylated residue. What should I do?

A3: The steric bulk of the N-methylated residue can hinder the access of piperidine to the Fmoc group. This can lead to incomplete deprotection and subsequent deletion sequences in the final product.[5]

Modified Deprotection Protocol:

If you suspect incomplete deprotection (which can be monitored by UV-Vis detection of the fulvene-piperidine adduct), extend the deprotection time.[16]

  • Standard Deprotection: 1x 3 minutes + 1x 7 minutes with 20% piperidine in DMF.[10]

  • Modified Protocol: Increase the second deprotection step to 15-20 minutes. For particularly stubborn cases, a third treatment of 10 minutes can be applied. Ensure thorough DMF washing after deprotection to remove all traces of piperidine.[10]

Frequently Asked Questions (FAQs)

What is the single best coupling reagent for Fmoc-3-fluoro-N-methyl-L-phenylalanine? While substrate-dependent, HATU is widely regarded as the gold standard for sterically hindered N-methylated amino acids due to its high reactivity and ability to suppress racemization.[9][12] PyAOP is an excellent, albeit more expensive, alternative.[11][13]

Can I use microwave-assisted SPPS for this amino acid? Yes. Microwave heating can be very effective at driving difficult couplings to completion by providing the necessary activation energy.[17] However, it's crucial to carefully control the temperature to minimize the risk of racemization, especially for sensitive residues.

Are there any specific side reactions I should be aware of? Besides incomplete coupling, the primary risk is racemization (epimerization) during the activation step.[18][19] This is minimized by using aminium/phosphonium reagents (which form less racemization-prone active esters) and avoiding excessive pre-activation times or high temperatures.[14][15] Using a hindered base like DIPEA or 2,4,6-collidine is also recommended.[11]

How does the 3-fluoro substituent affect the properties of the final peptide? The fluorine atom can introduce beneficial properties. It can enhance metabolic stability by blocking enzymatic degradation at that position, increase binding affinity through new electronic interactions (e.g., hydrogen bonding or dipole interactions), and help to stabilize specific peptide conformations.[6][7]

Key Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-3-fluoro-N-methyl-L-phenylalanine

This protocol uses HATU and an extended coupling time to maximize efficiency.

  • Resin Preparation: Following the successful deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Solution: In a separate vessel, dissolve Fmoc-3-fluoro-N-methyl-L-phenylalanine (4 eq.), HATU (3.9 eq.), and a hindered base such as DIPEA or collidine (8 eq.) in DMF.

  • Pre-activation: Allow the activation solution to stand for 2-5 minutes at room temperature.[4]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for a minimum of 2 hours at room temperature.[1][3]

  • Monitoring: After 2 hours, take a small sample of resin beads and perform the Bromophenol Blue test (as described in Q2).

  • Recoupling (if necessary): If the test is positive (blue/green), drain the reaction vessel and repeat steps 2-5 for an additional 2 hours (double coupling).[17]

  • Washing: Once the coupling is complete (test is yellow), drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to prepare for the next deprotection step.

Protocol 2: On-Resin N-Methylation as an Alternative Strategy

If direct incorporation proves too difficult, an alternative is to couple the non-methylated analogue (Fmoc-3-fluoro-L-phenylalanine) and then perform methylation on the resin. The Fukuyama-Mitsunobu reaction is a common method for this.[2][20][21]

G cluster_1 On-Resin N-Methylation Workflow start Couple Fmoc-3-fluoro -L-phenylalanine deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect sulfonylation 1. Sulfonylation (o-NBS-Cl, Collidine) deprotect->sulfonylation methylation 2. Methylation (MeOTs or MeI, Base) sulfonylation->methylation desulfonylation 3. Desulfonylation (Mercaptoethanol, DBU) methylation->desulfonylation next_cycle Proceed to Couple Next Amino Acid desulfonylation->next_cycle

Caption: Key steps in the on-resin N-methylation process.
  • Sulfonylation: After coupling Fmoc-3-fluoro-L-phenylalanine and removing the Fmoc group, treat the resin with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in DMF. This protects the primary amine as a sulfonamide.[5]

  • Methylation: Treat the sulfonated resin with a methylating agent (e.g., methyl p-toluenesulfonate) and a base.[5]

  • Desulfonylation: Remove the o-NBS group using a thiol, such as 2-mercaptoethanol, and a non-nucleophilic base like DBU, to reveal the N-methylated amine, ready for the next coupling step.[5]

References

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available from: [Link]

  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. (2020). Available from: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. (2025). Available from: [Link]

  • Coupling Reagents. AAPPTEC - Peptides. Available from: [Link]

  • SPPS Tips For Success Handout. Mesa Labs. Available from: [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega. Available from: [Link]

  • Fields, G.B. (1997). Methods for Removing the Fmoc Group. In: Methods in Enzymology. Available from: [Link]

  • N-Methylation of amino acids. Google Patents.
  • Vaskán, P., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Amino Acids. Available from: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine. Available from: [Link]

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. Available from: [Link]

  • Fields, G.B. (2011). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology. Available from: [Link]

  • Vasanth, S., & Mohan, S. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Sun, D., et al. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. Available from: [Link]

  • Hollingworth, C., & Gouverneur, V. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Angewandte Chemie International Edition. Available from: [Link]

  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. (2025). Available from: [Link]

  • Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. ResearchGate. Available from: [Link]

  • Mondal, S., et al. (2025). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Biomacromolecules. Available from: [Link]

  • Góngora-Benítez, M., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Accounts of Chemical Research. Available from: [Link]

  • Zhang, Z., et al. (2022). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Microbial Cell Factories. Available from: [Link]

  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In: Wermuth's The Practice of Medicinal Chemistry. Available from: [Link]

Sources

Addressing aggregation issues in peptides with Fmoc-3-fluoro-N-methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing aggregation issues in peptides with Fmoc-3-fluoro-N-methyl-L-phenylalanine Content Type: Technical Support Center Guide

Executive Summary: The "Double Trouble" Residue

Researchers working with Fmoc-3-fluoro-N-methyl-L-phenylalanine often misdiagnose synthesis failures as simple "aggregation." In reality, you are facing a synergistic challenge:

  • Steric Hindrance (N-Methylation): The

    
    -methyl group introduces massive steric bulk, preventing the approach of the next activated amino acid.[1]
    
  • Electronic Deactivation (3-Fluoro): The fluorine atom exerts an inductive electron-withdrawing effect (-I). While less pronounced than in anilines, this dipoles can alter the local solvation shell and stacking interactions, complicating the nucleophilic attack.

This guide moves beyond standard protocols to address the specific kinetic and thermodynamic barriers imposed by this building block.

Diagnostic & Troubleshooting Hub (Q&A)

Category A: Coupling Failures (Low Yields / Deletions)

Q: I am seeing significant deletion sequences after the N-methyl residue. Is this aggregation? A: Likely not. N-methylated amino acids actually act as "structure breakers," disrupting


-sheet aggregation. The issue is almost certainly steric hindrance  reducing the coupling rate of the next amino acid.
  • The Fix: You must switch from standard carbodiimides (DIC/Oxyma) to high-power phosphonium or uronium reagents.

  • Recommended Reagents: HATU or PyAOP are the gold standards here. PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is particularly effective for N-methyl couplings because the pyrrolidino group drives the reaction faster than the dimethylamino group in HATU.

Q: My Kaiser test is negative, but MS shows a deletion. Why? A: The Kaiser (Ninhydrin) test relies on primary amines.[2][3][4] Your residue has a secondary amine .[1][3][5] Kaiser tests often yield false negatives (residue appears coupled) or ambiguous colors with N-methyl amino acids.

  • The Fix: Switch to the Chloranil Test or Bromophenol Blue Test . These are sensitive to secondary amines.[3][5]

  • Protocol: See Section 4: Validation Protocols.

Category B: Side Reactions (DKP & Racemization)

Q: I am losing my peptide chain after deprotecting the N-methyl residue. Where did it go? A: You are likely experiencing Diketopiperazine (DKP) formation .[6]

  • Mechanism: N-methylation favors the cis-amide bond conformation.[7] Upon Fmoc removal, the free secondary amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic byproduct (DKP). This is catastrophic on Wang linkers.

  • The Fix: Use 2-Chlorotrityl Chloride (2-CTC) resin .[8][9] The steric bulk of the trityl linker prevents this back-biting attack.[9] Alternatively, use a "Dipeptide Unit" strategy (couple the N-Me residue and the next residue as a pre-formed block).[10]

Q: I see double peaks in HPLC. Is the Fluorine causing racemization? A: Indirectly, yes. The coupling to a hindered secondary amine is slow. Prolonged activation times required for this coupling increase the risk of racemization of the incoming amino acid (not the N-methyl residue itself).

  • The Fix: Use collidine (TMP) instead of DIPEA as your base. Collidine is non-nucleophilic and reduces base-catalyzed racemization during slow couplings.

Visual Troubleshooting Workflows

Workflow 1: Coupling Strategy Decision Tree

Use this logic flow to determine the correct activation chemistry for your specific sequence context.

CouplingLogic Start Start: Coupling to N-Me-3-F-Phe CheckResin Check Resin Type Start->CheckResin IsWang Is it Wang/Rink? CheckResin->IsWang Yes Yes IsWang->Yes High Risk No No IsWang->No Safe SwitchResin CRITICAL RISK: DKP Formation Switch to 2-CTC Resin Proceed Proceed to Coupling SwitchResin->Proceed ChooseReagent Select Reagent Proceed->ChooseReagent Standard DIC/Oxyma? ChooseReagent->Standard Standard->Yes Standard->No Fail High Failure Risk (Steric Clash) HighPower Use HATU or PyAOP + HOAt (Add) BaseChoice Select Base HighPower->BaseChoice IsCysHis Incoming AA is Cys or His? BaseChoice->IsCysHis IsCysHis->Yes IsCysHis->No UseCollidine Use Collidine (Prevent Racemization) UseDIPEA Use DIPEA Yes->SwitchResin Yes->Fail Yes->UseCollidine No->Proceed No->HighPower No->UseDIPEA

Caption: Decision matrix for coupling amino acids TO the sterically hindered N-methyl-3-fluoro-phenylalanine residue.

Workflow 2: The DKP Trap (Mechanism & Avoidance)

Understanding why you lose yield on Wang resin is critical.

DKP_Mechanism Step1 Fmoc Removal (Free 2° Amine) Step2 Cis-Conformation (Favored by N-Me) Step1->Step2 Spontaneous Step3 Nucleophilic Attack on Resin Ester Step2->Step3 Back-biting Result Peptide Cleaved (DKP Byproduct) Step3->Result Loss of Yield Prevention PREVENTION: Use 2-CTC Resin (Steric Shield) Prevention->Step3 Blocks

Caption: The "Back-Biting" mechanism. N-methylation promotes cis-amide bonds, facilitating premature cleavage.

Experimental Protocols

Protocol A: Optimized Coupling to N-Me-3-F-Phe

Use this protocol when coupling the next amino acid onto the N-methylated residue.

ParameterStandard ConditionOptimized N-Methyl Condition
Reagent HBTU / DICHATU or PyAOP (0.95 eq vs AA)
Additive None / OxymaHOAt (1.0 eq) - Critical for kinetics
Base DIPEA (2.0 eq)Collidine (TMP) (2.0 eq)
Solvent DMFNMP (N-methylpyrrolidone) or DMF/DMSO (9:1)
Temperature RT50°C (Microwave) or Double Couple at RT
Time 30-60 min2 x 2 hours (Double Coupling is mandatory)

Step-by-Step:

  • Swell Resin: Ensure resin is swollen in NMP for 20 mins.

  • Activation: Dissolve incoming Fmoc-AA (5 eq), HATU (4.9 eq), and HOAt (5 eq) in NMP. Add Collidine (10 eq) immediately before adding to resin.

    • Note: Do not pre-activate for >2 minutes to avoid racemization.

  • Reaction: Add to resin. Agitate for 2 hours.

  • Drain & Wash: Wash 3x with NMP.

  • Repeat: Perform a second coupling with fresh reagents for another 2 hours.

  • Test: Perform Chloranil Test (Protocol B).

Protocol B: Chloranil Test (Secondary Amine Detection)

Standard Kaiser tests fail here.[3] Use this to verify Fmoc removal or coupling completion.

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.

  • Procedure:

    • Take a few resin beads in a small glass tube.[3]

    • Wash beads 3x with Ethanol, then 3x with DCM.

    • Add 2 drops Reagent A and 2 drops Reagent B.

    • Let stand for 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (Secondary amine present = Fmoc removed).

    • Colorless/Amber Beads: Negative (Coupled / Protected).

References & Authoritative Sources

  • Isidro-Llobet, A., et al. (2005). Amino Acid-Protecting Groups.[9] Chemical Reviews. (Detailed analysis of N-methyl protection and coupling challenges).

  • Bachem Technical Guides. Peptide Coupling Reagents: Perspectives. (Validation of PyAOP and HATU for sterically hindered amines).

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science. (Definitive guide on DKP formation and 2-CTC resin usage).

  • Merck/Sigma-Aldrich. Cleavage and Deprotection Protocols for SPPS. (Protocols for Chloranil testing and resin handling).

  • ChemPep. Fmoc Solid Phase Peptide Synthesis: Side Reactions. (Mechanisms of aggregation and racemization in hindered peptides).

Disclaimer: These protocols are designed for research use. Always consult the Safety Data Sheet (SDS) for Fmoc-3-fluoro-N-methyl-L-phenylalanine and coupling reagents before use.

Sources

Validation & Comparative

A Comparative Guide to Fmoc-3-fluoro-N-methyl-L-phenylalanine and Fmoc-3-fluoro-L-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide-based drug discovery and development, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing therapeutic properties. Among these, fluorinated and N-methylated amino acids have garnered significant attention for their ability to modulate peptide conformation, stability, and bioavailability. This guide provides an in-depth comparison of two such building blocks: Fmoc-3-fluoro-N-methyl-L-phenylalanine and Fmoc-3-fluoro-L-phenylalanine, offering experimental insights for researchers in peptide chemistry and drug design.

Introduction: The Strategic Advantage of Fluorination and N-Methylation

The introduction of fluorine into amino acid side chains can profoundly influence a peptide's characteristics. The high electronegativity of fluorine can alter electronic properties, introduce new non-covalent interactions, and enhance metabolic stability.[1][2] Specifically, the 3-fluoro substitution on the phenylalanine ring is a subtle modification that can induce significant conformational changes and improve biological activity.[3][4]

N-methylation, the substitution of a methyl group for a backbone amide proton, is another powerful modification. This seemingly minor alteration can increase resistance to proteolytic degradation, enhance membrane permeability, and modulate receptor binding affinity by restricting the conformational flexibility of the peptide backbone.[5][6][7]

This guide will dissect the individual and combined effects of these modifications by comparing Fmoc-3-fluoro-L-phenylalanine with its N-methylated counterpart, providing a framework for their rational application in peptide synthesis.

Structural and Physicochemical Properties

The fundamental difference between the two compounds lies in the presence of a methyl group on the alpha-amino group of Fmoc-3-fluoro-N-methyl-L-phenylalanine. This modification introduces steric bulk and removes the hydrogen bond donor capability of the amide nitrogen.

PropertyFmoc-3-fluoro-L-phenylalanineFmoc-3-fluoro-N-methyl-L-phenylalanine
Molecular Formula C24H20FNO4[3]C25H22FNO4
Molecular Weight 405.4 g/mol [3]419.45 g/mol
Appearance White to off-white powder[3]White to off-white powder[8]
Key Structural Features Fluoro-substituted phenyl ringFluoro-substituted phenyl ring, N-methylated backbone

Impact on Solid-Phase Peptide Synthesis (SPPS)

The incorporation of these modified amino acids into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) presents distinct challenges and considerations.

Coupling Kinetics

Fmoc-3-fluoro-L-phenylalanine: The incorporation of this amino acid generally proceeds with standard coupling protocols. The electronic effect of the fluorine atom on the phenyl ring has a negligible impact on the nucleophilicity of the alpha-amino group.

Fmoc-3-fluoro-N-methyl-L-phenylalanine: The presence of the N-methyl group significantly impacts coupling efficiency. The steric hindrance posed by the methyl group slows down the kinetics of the acylation reaction.[5][9] Furthermore, the subsequent coupling of another amino acid onto the N-methylated residue is also challenging due to the increased steric bulk.[5]

To overcome these challenges, more robust coupling reagents and longer reaction times are often necessary.

Figure 1: SPPS workflow with considerations for N-methylated amino acids.

Recommended Coupling Reagents

For the incorporation of Fmoc-3-fluoro-N-methyl-L-phenylalanine, the use of highly efficient coupling reagents is recommended to achieve satisfactory yields.

Coupling ReagentEfficacy with N-methylated Amino AcidsNotes
HATU/DIPEAHighCommonly used for difficult couplings.[10]
HCTU/DIPEAHighEffective and often used in automated synthesizers.
PyBOP/DIPEAGoodA well-established reagent for sterically hindered couplings.
DIC/OxymaModerate to GoodA cost-effective option, though may require longer reaction times.[10]

Conformational and Biological Implications

The true value of these modifications becomes apparent when examining their effects on the final peptide's structure and function.

Conformational Control

Fluorination: The substitution of hydrogen with fluorine can influence peptide conformation through stereoelectronic effects. The C-F bond is highly polarized, which can lead to favorable interactions with other parts of the peptide or with target receptors.[1][11] This can stabilize specific secondary structures, such as helices or turns.[12]

N-Methylation: By eliminating the amide proton, N-methylation removes a hydrogen bond donor, which can disrupt or stabilize secondary structures depending on the context. More significantly, it restricts the rotation around the Cα-C bond, reducing the conformational flexibility of the peptide backbone. This pre-organization can lead to a higher affinity for the target receptor.[5]

G cluster_peptide Peptide Modifications cluster_effects Resulting Properties Fluorination Fluorination Conformational_Constraint Conformational_Constraint Fluorination->Conformational_Constraint Stereoelectronic Effects Metabolic_Stability Metabolic_Stability Fluorination->Metabolic_Stability Enzymatic Shielding N_Methylation N_Methylation N_Methylation->Conformational_Constraint Restricted Rotation N_Methylation->Metabolic_Stability Protease Resistance Membrane_Permeability Membrane_Permeability N_Methylation->Membrane_Permeability Reduced H-bonding Receptor_Binding Receptor_Binding Conformational_Constraint->Receptor_Binding Pre-organization

Figure 2: Impact of fluorination and N-methylation on peptide properties.

Enhanced Biological Properties

The combination of fluorination and N-methylation can lead to peptides with significantly improved pharmacokinetic profiles.

  • Increased Metabolic Stability: Both modifications can protect the peptide from enzymatic degradation. Fluorination can shield nearby peptide bonds from proteases, while N-methylation directly blocks cleavage at the modified amide bond.[6][13]

  • Improved Cell Permeability: The reduction in hydrogen bonding potential due to N-methylation can increase the lipophilicity of a peptide, facilitating its passage across cell membranes.[5]

Experimental Protocols

Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-3-fluoro-N-methyl-L-phenylalanine

This protocol outlines the manual coupling of a sterically hindered N-methylated amino acid.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-3-fluoro-N-methyl-L-phenylalanine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Standard Amino Acid Coupling (if applicable):

    • Pre-activate 4 equivalents of the standard Fmoc-amino acid with 3.9 equivalents of HATU and 8 equivalents of DIPEA in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin and perform a Kaiser test to confirm complete coupling.

  • Fmoc-3-fluoro-N-methyl-L-phenylalanine Coupling:

    • Pre-activate 4 equivalents of Fmoc-3-fluoro-N-methyl-L-phenylalanine with 3.9 equivalents of HATU and 8 equivalents of DIPEA in DMF for 3 minutes.

    • Add the activated amino acid solution to the resin and agitate for 4-6 hours. A longer coupling time is crucial.[10]

    • Wash the resin thoroughly. Note: A standard Kaiser test will not work for N-methylated amines. A bromophenol blue test can be used as an alternative.

  • Subsequent Amino Acid Coupling:

    • Following deprotection of the N-methylated residue, the next coupling will also be sterically hindered. Use HATU and a longer coupling time (2-4 hours).

  • Cleavage and Deprotection: After completion of the sequence, wash the resin with DCM and dry. Treat with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Conclusion

Both Fmoc-3-fluoro-L-phenylalanine and Fmoc-3-fluoro-N-methyl-L-phenylalanine are valuable tools for peptide chemists. The choice between them depends on the specific design goals.

  • Fmoc-3-fluoro-L-phenylalanine is ideal for introducing a fluorinated probe or for subtly modulating conformation and electronic properties without significantly altering the synthetic protocol.[3]

  • Fmoc-3-fluoro-N-methyl-L-phenylalanine should be employed when the primary objectives are to increase metabolic stability, enhance cell permeability, and significantly constrain the peptide backbone.[5][7] Researchers must be prepared to optimize coupling conditions to accommodate the increased steric hindrance.

By understanding the distinct advantages and challenges associated with each of these building blocks, scientists can make more informed decisions in the design and synthesis of novel peptide therapeutics.

References

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(17), 6918-6920. Available at: [Link]

  • Chatterjee, J., et al. (2018). “Fluorine Effects” in Conformational Orchestration of α/β Hybrid Peptide with a 9‐membered Pseudo β‐Turn Motif. Angewandte Chemie International Edition, 57(38), 12349-12353. Available at: [Link]

  • Koksch, B., et al. (2020). Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. Nanoscale, 12(3), 1596-1607. Available at: [Link]

  • Chem-Impex. (n.d.). Fmoc-3-fluoro-L-phenylalanine. Retrieved from [Link]

  • Zondlo, N. J. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(43), 6136-6147. Available at: [Link]

  • Raines, R. T. (2011). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Biopolymers, 95(6), 359-368. Available at: [Link]

  • Gouverneur, V., et al. (2015). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers, 2(6), 642-651. Available at: [Link]

  • Chem-Impex. (n.d.). Fmoc-3-methyl-L-phenylalanine. Retrieved from [Link]

  • Lokey, R. S., et al. (2017). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences, 114(51), 13442-13447. Available at: [Link]

  • Heinis, C., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Chemical Biology. Available at: [Link]

  • Derksen, A., et al. (2023). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 25(22), 4068-4072. Available at: [Link]

  • Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Albericio, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7594. Available at: [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science, 19(8), 441-474. Available at: [Link]

  • Ferreira, C. L., et al. (2018). Peptides Radiofluorination: Main Methods and Highlights. Journal of Biosciences and Medicines, 6(6), 1-15. Available at: [Link]

  • Wang, L., et al. (2023). Backbone N-methylation of peptides. European Journal of Medicinal Chemistry, 258, 115599. Available at: [Link]

  • Fisher Scientific. (n.d.). 3,5-Difluoro-N-Fmoc-L-phenylalanine, 95%. Retrieved from [Link]

  • Peptides International. (n.d.). Fmoc-Phe(3-F)-OH. Retrieved from [Link]

  • Brigaud, T., et al. (n.d.). Fluorinated Peptides. CY BioCIS. Retrieved from [Link]

  • Pomeranz, K., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry, 34(8), 1464-1473. Available at: [Link]

  • Pomeranz, K., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry, 34(8), 1464-1473. Available at: [Link]

  • Aviv, M., et al. (2023). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Biomacromolecules, 24(9), 4165-4175. Available at: [Link]

  • Mitchell, A. J., et al. (2018). Molecular Basis for Autocatalytic Backbone N-Methylation in RiPP Natural Product Biosynthesis. ACS Chemical Biology, 13(9), 2465-2474. Available at: [Link]

  • El-Gendy, M. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1034-1064. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Peptides With and Without 3-fluoro-N-methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the pursuit of enhanced efficacy, stability, and bioavailability is a paramount objective. Strategic modifications to the peptide backbone and amino acid side chains are instrumental in overcoming the inherent limitations of native peptides, such as susceptibility to enzymatic degradation and poor cell permeability. This guide provides an in-depth comparison of the biological activity of peptides incorporating the non-canonical amino acid 3-fluoro-N-methyl-L-phenylalanine against their counterparts containing either L-phenylalanine, N-methyl-L-phenylalanine, or 3-fluoro-L-phenylalanine. By dissecting the individual and combined contributions of N-methylation and meta-fluorination, we aim to provide a rational framework for the design of next-generation peptide therapeutics.

The Synergy of N-Methylation and Fluorination: A Mechanistic Overview

The incorporation of 3-fluoro-N-methyl-L-phenylalanine into a peptide sequence represents a dual modification strategy aimed at synergistically enhancing its pharmacological properties. N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, and fluorination of the phenylalanine side chain each offer distinct advantages.[1][2] Their combination is anticipated to yield peptides with superior "drug-like" characteristics.

N-Methylation primarily addresses the peptide's susceptibility to enzymatic degradation. The methyl group provides steric hindrance, shielding the amide bond from the action of proteases.[1][2] This modification also removes a hydrogen bond donor, which can increase the peptide's lipophilicity and, consequently, its ability to passively diffuse across cell membranes.[3][4] Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and selectivity.

Fluorination of the phenylalanine ring, particularly at the meta-position, introduces unique electronic properties. The high electronegativity of fluorine can modulate the acidity, basicity, and hydrophobicity of the amino acid side chain.[1][5] This can lead to altered interactions with the target receptor, potentially enhancing binding affinity. Moreover, the carbon-fluorine bond is exceptionally stable, which can contribute to increased metabolic stability of the peptide.[1][5]

The logical framework for combining these modifications is to leverage the enzymatic shielding and conformational rigidity imparted by N-methylation with the altered electronic profile and enhanced stability offered by fluorination.

Comparative Analysis of Biological Activity

While direct head-to-head comparative studies on a single peptide scaffold containing all four variations (unmodified, N-methylated, 3-fluorinated, and 3-fluoro-N-methylated) are limited in the public domain, we can synthesize a comparative overview based on the known effects of each modification.

Receptor Binding Affinity

The impact of these modifications on receptor binding is highly context-dependent, influenced by the specific receptor and the location of the modified residue within the peptide sequence.

  • L-Phenylalanine (Unmodified): Serves as the baseline for comparison, with its binding affinity dictated by the native interactions within the receptor's binding pocket.

  • N-Methyl-L-phenylalanine: The conformational constraint imposed by the N-methyl group can either enhance or decrease binding affinity. If the constrained conformation aligns well with the receptor's binding site, a significant increase in affinity can be observed. Conversely, if the preferred conformation is incompatible with the binding pocket, a loss of affinity may occur.

  • 3-Fluoro-L-phenylalanine: The introduction of fluorine can alter the electronic and steric properties of the phenylalanine side chain, potentially leading to new, favorable interactions within the binding pocket. For instance, studies on the L-leucine specific receptor of Escherichia coli have shown that 3-fluoro-L-phenylalanine can bind to the receptor.[6][7][8] The effect on affinity is highly specific to the receptor environment.

  • 3-Fluoro-N-methyl-L-phenylalanine: This combination is hypothesized to provide the conformational benefits of N-methylation alongside the unique electronic properties of fluorination. This could lead to a highly potent and selective ligand, although empirical validation is necessary for each target.

Modification Effect on Receptor Binding Key Considerations
None (L-Phenylalanine)Baseline affinityNative interactions
N-MethylationCan increase or decrease affinityConformational restriction
3-FluorinationCan increase or decrease affinityAltered electronics and sterics
N-Methylation & 3-FluorinationPotentially synergistic enhancementCombination of conformational and electronic effects
Enzymatic Stability

A primary driver for modifying peptide therapeutics is to enhance their resistance to proteolytic degradation, thereby increasing their in vivo half-life.

  • L-Phenylalanine (Unmodified): Peptides containing natural L-amino acids are generally susceptible to cleavage by a wide range of proteases.

  • N-Methyl-L-phenylalanine: N-methylation is a well-established strategy to confer high stability against proteases.[1][2] The steric bulk of the methyl group on the amide nitrogen hinders the approach of proteolytic enzymes.

  • 3-Fluoro-L-phenylalanine: While not as impactful as N-methylation, fluorination can also enhance proteolytic resistance. The stable C-F bond and altered electronic nature of the side chain can make the peptide a less favorable substrate for some enzymes.[1][5]

  • 3-Fluoro-N-methyl-L-phenylalanine: The combination of N-methylation and fluorination is expected to provide the highest degree of enzymatic stability, benefiting from the steric shielding of the N-methyl group and the inherent stability of the fluorinated side chain.

Modification Expected Impact on Proteolytic Stability
None (L-Phenylalanine)Low
N-MethylationHigh
3-FluorinationModerate
N-Methylation & 3-FluorinationVery High
Cell Permeability

The ability of a peptide to cross cellular membranes is crucial for targeting intracellular proteins.

  • L-Phenylalanine (Unmodified): Generally, unmodified peptides have poor cell permeability due to their polar nature and the presence of multiple hydrogen bond donors and acceptors.

  • N-Methyl-L-phenylalanine: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which often translates to improved passive cell permeability.[3][4]

  • 3-Fluoro-L-phenylalanine: Fluorination can also enhance cellular uptake, although the mechanism is not solely dependent on increased lipophilicity. The unique properties of the C-F bond can influence interactions with the cell membrane.

  • 3-Fluoro-N-methyl-L-phenylalanine: The combined effects of increased lipophilicity from both modifications are predicted to significantly enhance cell permeability, making this an attractive strategy for developing cell-penetrating peptides.

Modification Expected Impact on Cell Permeability
None (L-Phenylalanine)Low
N-MethylationModerate to High
3-FluorinationModerate
N-Methylation & 3-FluorinationHigh to Very High

Experimental Protocols

Synthesis of Peptides with 3-fluoro-N-methyl-L-phenylalanine

The synthesis of peptides containing this modified amino acid typically follows standard solid-phase peptide synthesis (SPPS) protocols, with the key difference being the preparation of the Fmoc-protected 3-fluoro-N-methyl-L-phenylalanine building block.

1. Synthesis of Fmoc-3-fluoro-N-methyl-L-phenylalanine:

  • Starting Material: L-3-fluorophenylalanine.

  • N-Methylation: A common method involves the formation of an oxazolidinone intermediate followed by reductive cleavage. Alternatively, direct methylation using reagents like methyl iodide can be employed, though this may require careful optimization to avoid over-methylation.

  • Fmoc Protection: The N-methylated amino acid is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group to make it suitable for SPPS.

2. Solid-Phase Peptide Synthesis (SPPS):

  • Resin: A suitable solid support (e.g., Wang or Rink amide resin) is chosen based on the desired C-terminal functionality.

  • Deprotection: The Fmoc group of the resin-bound amino acid is removed using a base, typically piperidine in DMF.

  • Coupling: The Fmoc-3-fluoro-N-methyl-L-phenylalanine is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Capping (Optional): Any unreacted amino groups can be capped with acetic anhydride to prevent the formation of deletion sequences.

  • Iteration: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Synthesis_Workflow Start Start with L-3-fluorophenylalanine N_Methylation N-Methylation Start->N_Methylation Fmoc_Protection Fmoc Protection N_Methylation->Fmoc_Protection SPPS Solid-Phase Peptide Synthesis Fmoc_Protection->SPPS Building Block Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization End Final Peptide Characterization->End

Caption: Workflow for synthesizing peptides with 3-fluoro-N-methyl-L-phenylalanine.

Biological Assays

1. Receptor Binding Assay (Competitive Binding):

  • Objective: To determine the binding affinity (Ki or IC50) of the modified peptides to their target receptor.

  • Methodology:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Incubate a constant concentration of a radiolabeled or fluorescently labeled ligand with varying concentrations of the unlabeled competitor peptides (unmodified, N-methylated, 3-fluorinated, and 3-fluoro-N-methylated).

    • After reaching equilibrium, separate the bound from the unbound ligand (e.g., by filtration).

    • Quantify the amount of bound labeled ligand.

    • Plot the percentage of inhibition versus the competitor peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Receptor_Binding_Assay Receptor Receptor Preparation Incubation Incubation Receptor->Incubation Labeled_Ligand Labeled Ligand (Constant Concentration) Labeled_Ligand->Incubation Competitor_Peptides Unlabeled Competitor Peptides (Varying Concentrations) Competitor_Peptides->Incubation Separation Separation of Bound and Unbound Ligand Incubation->Separation Quantification Quantification of Bound Ligand Separation->Quantification Analysis Data Analysis (IC50 Determination) Quantification->Analysis

Caption: Workflow for a competitive receptor binding assay.

2. Proteolytic Stability Assay:

  • Objective: To assess the resistance of the peptides to enzymatic degradation.

  • Methodology:

    • Incubate the peptides with a relevant protease (e.g., trypsin, chymotrypsin) or in a complex biological matrix (e.g., human serum, plasma).

    • At various time points, quench the enzymatic reaction (e.g., by adding acid or a protease inhibitor).

    • Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.

    • Plot the percentage of intact peptide versus time to determine the half-life (t1/2) of each peptide.

3. Cell Permeability Assay (e.g., PAMPA, Caco-2):

  • Objective: To evaluate the ability of the peptides to cross a cell membrane.

  • Methodology (PAMPA - Parallel Artificial Membrane Permeability Assay):

    • A filter plate is coated with an artificial membrane (e.g., a lipid mixture in dodecane).

    • The donor compartment is filled with a solution of the test peptide.

    • The acceptor compartment is filled with buffer.

    • After an incubation period, the concentration of the peptide in both compartments is determined by HPLC or mass spectrometry.

    • The permeability coefficient (Pe) is calculated.

Future Perspectives

The strategic incorporation of 3-fluoro-N-methyl-L-phenylalanine holds significant promise for the development of peptide-based drugs with improved pharmacological profiles. However, the field would greatly benefit from direct comparative studies that systematically evaluate the impact of this dual modification on a variety of peptide scaffolds and against a range of biological targets. Such studies would provide invaluable data for establishing clear structure-activity relationships and for guiding the rational design of future peptide therapeutics.

References

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683-690.
  • Galle, J. E., Manion, R. D., & Anderson, W. R. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein science : a publication of the Protein Society, 9(12), 2573–2576.
  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(12), 5651-5654.
  • Amal, M. I., Ghaffar, K. A., Jones, A. T., & Sayers, J. R. (2014). Distal phenylalanine modification for enhancing cellular delivery of fluorophores, proteins and quantum dots by cell penetrating peptides. Journal of controlled release : official journal of the Controlled Release Society, 196, 168–176.
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  • Al-Sabi, A., & Al-Karadaghi, S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 16, 987–1023.
  • ResearchGate. (2026, February 10). For the record: Fluorescence and ¹⁹F NMR evidence that phenylalanine, 3‐L‐fluorophenylalanine and 4‐L‐fluorophenylalanine bind to the L‐leucine specific receptor of Escherichia coli. Request PDF.
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  • Sifferlen, T., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Chembiochem : a European journal of chemical biology, 5(5), 666–671.
  • Bechara, C., & Sagan, S. (2020). Internalization mechanisms of cell-penetrating peptides. Beilstein journal of organic chemistry, 16, 103–119.
  • Galles, J. L., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.
  • Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 17(10), 896-903.
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A Comparative Guide to the Conformational Analysis of Peptides Containing 3-fluoro-N-methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Engineering Peptide Conformation with Synergistic Modifications

In the landscape of peptide-based drug discovery, precise control over molecular conformation is paramount to achieving desired therapeutic outcomes. The incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating the structure, stability, and pharmacokinetic properties of bioactive peptides.[1][2] Among these, 3-fluoro-N-methyl-L-phenylalanine stands out as a particularly compelling building block. This guide provides an in-depth comparison of the conformational landscape of peptides containing this dual-modified residue against its singly-modified and natural counterparts.

The decision to incorporate both a 3-fluoro substituent on the phenyl ring and an N-methyl group on the peptide backbone is not merely additive; it is a synergistic approach to peptide engineering.

  • N-Methylation: The addition of a methyl group to the amide nitrogen introduces significant steric hindrance, which restricts the conformational freedom of the peptide backbone.[3] This modification eliminates a hydrogen bond donor, thereby increasing lipophilicity and enhancing metabolic stability by shielding the peptide bond from proteolytic enzymes.[3][4] However, it can also introduce cis/trans isomerism of the amide bond, complicating the conformational profile.[5][6]

  • Fluorination: The substitution of a hydrogen atom with fluorine, a minimally sized yet highly electronegative atom, induces subtle but profound electronic and steric changes.[7] Fluorination of the phenyl ring can alter aromatic interactions (π-π and cation-π), influence hydrophobicity, and serve as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10] The electron-withdrawing nature of fluorine can also modulate the strength of non-covalent interactions within the peptide.

By combining these modifications, researchers can fine-tune peptide architecture to stabilize specific secondary structures, such as β-turns or extended conformations, which are often crucial for receptor binding and biological activity.[5][11] This guide will explore the causality behind these conformational shifts and detail the experimental and computational workflows required to rigorously characterize them.

G cluster_mods Core Modifications cluster_props Impact on Peptide Properties N-Methylation N-Methylation Proteolytic Stability Proteolytic Stability N-Methylation->Proteolytic Stability Steric Shield Membrane Permeability Membrane Permeability N-Methylation->Membrane Permeability Increased Lipophilicity 3-Fluoro-N-methyl-L-Phe 3-Fluoro-N-methyl-L-Phe N-Methylation->3-Fluoro-N-methyl-L-Phe 3-Fluorination 3-Fluorination Receptor Binding Receptor Binding 3-Fluorination->Receptor Binding Altered Electronics ¹⁹F NMR Probe ¹⁹F NMR Probe 3-Fluorination->¹⁹F NMR Probe Direct Observation 3-Fluorination->3-Fluoro-N-methyl-L-Phe Conformational Rigidity Conformational Rigidity Conformational Rigidity->Receptor Binding Pre-organization 3-Fluoro-N-methyl-L-Phe->Conformational Rigidity Synergistic Constraint

Figure 1: Synergistic impact of N-methylation and 3-fluorination.

Comparative Conformational Propensities

The true impact of incorporating 3-fluoro-N-methyl-L-phenylalanine is best understood by comparing the resulting peptide conformation to analogues containing L-phenylalanine (Phe), N-methyl-L-phenylalanine (MePhe), and 3-fluoro-L-phenylalanine (3-F-Phe). The interplay between steric bulk from the N-methyl group and the electronic effects of the fluorine atom creates a unique conformational landscape.

One of the most significant consequences of N-methylation is its influence on the cis/trans isomerism of the preceding peptide bond. While standard peptide bonds have a strong preference (>1000:1) for the trans conformation, the steric clash introduced by the N-methyl group reduces this energy difference, making the cis conformation more accessible.[6] The electron-withdrawing fluorine atom can further modulate this equilibrium through long-range electronic effects and by influencing local non-covalent interactions, such as the n→π* interaction.

The n→π* interaction is a weak, non-covalent interaction where a lone pair (n) from an oxygen atom of one carbonyl group donates electron density to the antibonding orbital (π*) of a neighboring carbonyl group.[12][13] This interaction, which stabilizes the trans amide bond conformation, is sensitive to the electronic environment.[12][14] The N-methyl group enforces a specific backbone geometry that can favor this interaction, and the 3-fluoro substituent can fine-tune its strength.

Data Presentation: Comparison of Conformational Parameters

The following table summarizes the expected and observed effects of these modifications on key conformational parameters. The values are representative and can vary depending on the peptide sequence and solvent environment.

ParameterL-PheN-Me-L-Phe3-F-L-Phe3-F-N-Me-L-PheRationale & Causality
Backbone Flexibility HighRestrictedHighHighly RestrictedN-methylation introduces steric hindrance, significantly limiting φ/ψ rotational freedom.[3] Fluorination alone has a minimal steric impact.[15]
Cis/Trans Amide Ratio (X-MePhe) N/A~90:10 to 70:30 (trans:cis)N/APotentially altered vs. N-Me-L-PheThe N-methyl group lowers the energy barrier for cis-trans isomerization.[5] The 3-fluoro group can subtly influence this equilibrium via electronic effects.
β-Turn Propensity Sequence-dependentIncreasedSequence-dependentPotentially IncreasedN-methylation can promote specific turn types (e.g., βVI with a cis bond) by restricting other conformations.[6]
Secondary Structure Flexible / Random CoilFavors extended or turn structuresFlexible / Random CoilFavors well-defined extended or turn structuresN-methylation disrupts α-helical hydrogen bonding but can stabilize β-sheets and turns.[5][16]
¹⁹F NMR Chemical Shift (ppm) N/AN/ASensitive to local environmentHighly sensitive to cis/trans isomerism and local environmentThe ¹⁹F chemical shift is an exquisite reporter of conformation.[9][17] Distinct signals for cis and trans isomers are expected.

Experimental & Computational Workflows

A robust conformational analysis requires a multi-pronged approach, integrating synthesis, spectroscopy, and computational modeling. This self-validating system ensures that the final structural model is consistent with all available data.

G cluster_synthesis Peptide Synthesis & Purification SPPS Solid-Phase Peptide Synthesis (SPPS) [Fmoc/Boc Chemistry] Purification Reverse-Phase HPLC SPPS->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, NOESY/ROESY) Purification->NMR CD Circular Dichroism (CD) Purification->CD X-ray X-ray Crystallography (if crystallizable) Purification->X-ray Integrated_Model Integrated 3D Conformational Model NMR->Integrated_Model Distance & Dihedral Restraints CD->Integrated_Model Secondary Structure Content X-ray->Integrated_Model High-Resolution Solid-State Structure MD Molecular Dynamics (MD) Simulations MD->Integrated_Model Dynamic Ensemble & Free Energy QM Quantum Mechanics (QM) Calculations QM->MD

Figure 2: Integrated workflow for peptide conformational analysis.
Experimental Protocol 1: Peptide Synthesis

The synthesis of peptides containing N-methylated amino acids requires specialized protocols to ensure efficient coupling and prevent side reactions.[1][4]

Objective: To synthesize a peptide containing a 3-fluoro-N-methyl-L-phenylalanine residue using manual solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-(3-F)-N-Me-L-Phe-OH

  • Rink Amide resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection reagent: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Step-by-Step Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Standard Amino Acid Coupling:

    • Pre-activate a solution of Fmoc-amino acid (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 2 minutes.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Monitor reaction completion with a Kaiser test.

    • Drain and wash the resin with DMF (3x) and DCM (3x).

  • Fmoc-(3-F)-N-Me-L-Phe Coupling (Critical Step):

    • Rationale: Coupling to a secondary amine (the N-terminus of the growing chain) is slower than to a primary amine, and coupling of the N-methylated residue itself is sterically hindered. A stronger coupling agent or longer reaction time is often necessary.

    • Pre-activate a solution of Fmoc-(3-F)-N-Me-L-Phe-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. Note: HOBt is sometimes omitted for N-methylated couplings to avoid side reactions.

    • Add the activation mixture to the deprotected peptide-resin and agitate for 4-6 hours, or overnight if necessary.

    • Monitor reaction completion carefully using a chloranil test (Kaiser test gives a false negative for secondary amines).

  • Chain Elongation: Repeat steps 2 and 3/4 for the remaining amino acids in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., H₂O/Acetonitrile mixture) and purify using reverse-phase HPLC.

  • Verification: Confirm the mass of the purified peptide using Mass Spectrometry (e.g., ESI-MS).

Experimental Protocol 2: NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful technique for determining the solution-state conformation of peptides.[18][19] For peptides containing 3-fluoro-N-methyl-L-phenylalanine, ¹⁹F NMR provides an additional, highly sensitive reporter.[20]

Objective: To acquire and analyze NMR data to determine the three-dimensional structure and dynamics of the synthesized peptide in solution.

Materials:

  • Purified peptide

  • Deuterated solvent (e.g., D₂O, CD₃CN, or DMSO-d₆ depending on solubility)

  • NMR spectrometer equipped with a ¹⁹F channel

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the lyophilized peptide in the chosen deuterated solvent to a final concentration of 1-5 mM.

  • 1D ¹H and ¹⁹F Spectra:

    • Acquire a standard 1D ¹H spectrum to assess sample purity and signal dispersion.

    • Acquire a 1D ¹⁹F spectrum. Rationale: The presence of multiple peaks in the ¹⁹F spectrum can be the first indication of conformational heterogeneity, such as distinct cis and trans isomers, which are often in slow exchange on the NMR timescale.[17]

  • 2D Homonuclear ¹H Experiments (TOCSY and NOESY/ROESY):

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to assign all proton signals within each amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: Acquire a NOESY (for smaller peptides) or ROESY (for medium-sized peptides where the NOE can be zero) spectrum. Rationale: Cross-peaks in these spectra arise from protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. Look for key NOEs, such as Hα(i) to HN(i+1) for backbone conformation and long-range NOEs for tertiary structure. For the N-methylated residue, look for NOEs between the N-methyl protons and the preceding Hα proton to help assign cis/trans geometry.

  • 2D Heteronuclear Experiments (optional but recommended):

    • If ¹³C/¹⁵N labeling is feasible, acquire HSQC, HNCA, and HNCO spectra for unambiguous backbone resonance assignment.

  • Data Analysis and Structure Calculation:

    • Assignment: Use the TOCSY and NOESY/ROESY spectra to assign all proton resonances.

    • Restraint Generation: Integrate NOESY/ROESY cross-peaks and convert them into upper-limit distance restraints.

    • Structure Calculation: Use a molecular dynamics or simulated annealing program (e.g., XPLOR-NIH, CYANA) to generate an ensemble of 3D structures that satisfy the experimental distance restraints.

    • Validation: Analyze the quality of the final ensemble of structures based on restraint violations and stereochemical parameters.

Computational Protocol 3: Molecular Dynamics (MD) Simulations

MD simulations complement experimental data by providing a dynamic, atomic-level view of the peptide's conformational landscape.[21][22][23]

Objective: To explore the conformational space available to the peptide and determine the relative free energies of different conformational states.

Step-by-Step Methodology:

  • System Setup:

    • Start with an initial peptide structure (e.g., an extended conformation or one derived from NMR).

    • Select an appropriate force field. Rationale: It is critical to use a force field with validated parameters for both N-methylated residues and fluorinated aromatic amino acids.[24][25]

    • Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes in the initial setup.

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the peptide.

    • Run a series of equilibration steps at constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the peptide.

  • Production Simulation:

    • Run a long production simulation (typically hundreds of nanoseconds to microseconds) at constant temperature and volume (NVT) or constant temperature and pressure (NPT).

  • Analysis:

    • Trajectory Analysis: Analyze the trajectory for key parameters like RMSD (Root Mean Square Deviation), RMSF (Root Mean Square Fluctuation), dihedral angles (φ, ψ, χ), and hydrogen bonding.

    • Clustering: Perform cluster analysis to identify the most populated conformational states.[26]

    • Free Energy Landscape: Construct a free energy landscape by plotting the probability distribution of conformations as a function of key reaction coordinates (e.g., principal components or key dihedral angles).

Conclusion

The strategic incorporation of 3-fluoro-N-methyl-L-phenylalanine offers a powerful tool for constraining peptide conformation and enhancing druglike properties. The steric demands of the N-methyl group act as a primary determinant of the backbone fold, restricting rotational freedom and often favoring extended or turn structures. The 3-fluoro substituent provides a more subtle, yet critical, layer of control by modulating the electronic environment, which can influence key non-covalent interactions and receptor binding affinity.[10][27] Furthermore, the fluorine atom serves as an invaluable spectroscopic reporter for detailed conformational analysis by ¹⁹F NMR.

A comprehensive understanding of these peptides necessitates an integrated analytical approach. The combination of meticulous synthesis, multi-dimensional NMR spectroscopy, and robust computational modeling provides the necessary data to build a reliable, high-resolution model of the peptide's conformational ensemble. By following the detailed workflows presented in this guide, researchers can effectively harness the unique properties of 3-fluoro-N-methyl-L-phenylalanine to design next-generation peptide therapeutics with precisely engineered structures and optimized performance.

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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Peptides with Fmoc-3-fluoro-N-methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Trifecta-Modified Peptides

In the landscape of modern drug development and peptide chemistry, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing therapeutic properties. Fmoc-3-fluoro-N-methyl-L-phenylalanine stands out as a building block of significant interest, offering a unique combination of features: the N-terminal Fmoc group for synthesis, aromatic fluorination to modulate bioavailability and binding affinity, and N-methylation to increase proteolytic stability and influence peptide conformation.[1][2][3] While these modifications are advantageous for creating robust peptide-based therapeutics, they present a formidable challenge for routine characterization by mass spectrometry.

This guide provides an in-depth comparison of mass spectrometry techniques for analyzing peptides incorporating this complex residue. We will dissect the fragmentation behavior imparted by each modification, compare the efficacy of different fragmentation methods, and provide field-proven protocols to enable researchers to achieve confident and comprehensive characterization of these high-value molecules.

Deconstructing the Complexity: Impact of Each Modification on MS/MS Analysis

The analytical difficulty arises from the superimposition of three distinct chemical features on a single amino acid residue. Understanding the influence of each is paramount to interpreting the resulting mass spectra.

  • The Fmoc Protecting Group: While typically cleaved post-synthesis, incomplete removal or analysis of protected intermediates can introduce complexity. The Fmoc group is notoriously labile under certain conditions and can be lost as a neutral dibenzofulvene (178.23 Da) during ionization or fragmentation, complicating spectral interpretation.[4][5]

  • Aromatic Fluorination: The substitution of a hydrogen atom with fluorine on the phenyl ring introduces a mass shift of +18.00 Da. The carbon-fluorine bond is exceptionally strong, making the neutral loss of fluorine from the aromatic ring highly unlikely during typical peptide fragmentation experiments. Its primary impact is on the parent and fragment ion masses and potentially the peptide's chromatographic behavior due to increased hydrophobicity.[6][7]

  • Backbone N-Methylation: This is the most disruptive modification from a fragmentation perspective. The presence of a methyl group on the backbone amide nitrogen strengthens the adjacent C-terminal amide bond. Under Collision-Induced Dissociation (CID), this sterically hinders fragmentation at that position, leading to a dramatic suppression or complete absence of the corresponding y-ion. Fragmentation is often favored at the N-terminal side of the N-methylated residue, resulting in a more prominent b-ion series leading up to the modification.[8][9]

Comparative Fragmentation Strategies: CID vs. ETD

The choice of fragmentation technique is the single most critical parameter for successfully sequencing peptides containing Fmoc-3-fluoro-N-methyl-L-phenylalanine. We will compare the two most common and complementary methods: Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).

Collision-Induced Dissociation (CID) / Higher-Energy C-trap Dissociation (HCD)

CID is a "slow-heating" method that cleaves the weakest bonds, primarily the peptide backbone amide bonds, to produce b- and y-type fragment ions.[10][11] While effective for standard peptides, it struggles with N-methylated residues.

  • Expected Outcome: For a peptide containing 3-fluoro-N-methyl-L-phenylalanine, CID/HCD will likely yield a strong b-ion series up to the modified residue. However, the y-ion series will be weak or absent immediately C-terminal to this point, creating a "hole" in the sequence coverage and making confident assignment difficult.[8]

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves transferring an electron to the protonated peptide.[12] This induces cleavage of the N-Cα backbone bond, generating c- and z-type fragment ions. A key advantage of ETD is that its fragmentation mechanism is less dependent on the peptide's sequence and modifications.[10][12]

  • Expected Outcome: ETD is the preferred method for N-methylated peptides. It bypasses the strengthened amide bond, providing more uniform fragmentation across the peptide backbone.[9] This results in a more complete c- and z-ion series, allowing for unambiguous localization of the 3-fluoro-N-methyl-L-phenylalanine residue and full sequence confirmation.[12][13]

Experimental Workflow and Protocols

A robust and validated workflow is essential for reproducible analysis. The following diagram and protocols outline a standard procedure for the characterization of peptides containing modified amino acids.

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep Peptide Solubilization (0.1% Formic Acid in H2O/ACN) dilute Dilution to ~1 pmol/µL prep->dilute lc Reversed-Phase LC Separation dilute->lc ms1 MS1 Survey Scan (e.g., Orbitrap) lc->ms1 dda Data-Dependent Acquisition (DDA) TopN Precursors ms1->dda frag Alternating Fragmentation (CID/HCD and ETD) dda->frag search Database Search / Manual Interpretation frag->search report Sequence Validation & Reporting search->report

Caption: Experimental workflow for peptide analysis.

Protocol 1: Liquid Chromatography & Mass Spectrometry (LC-MS/MS)

This protocol is designed for a high-resolution mass spectrometer, such as a Thermo Scientific™ Orbitrap™, capable of alternating between CID/HCD and ETD fragmentation.

1. Chromatographic Separation:

  • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 75 µm x 150 mm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: 5% to 40% B over 30 minutes.
  • Flow Rate: ~300 nL/min.

2. Mass Spectrometer Settings:

  • Ionization Mode: Positive ESI.
  • MS1 Survey Scan:
  • Resolution: 60,000.
  • Scan Range: m/z 350-1800.
  • AGC Target: 1e6.
  • Data-Dependent Acquisition (DDA):
  • TopN: 10 most intense precursors.
  • Isolation Window: 1.6 m/z.
  • Fragmentation Methods (Alternating Scans):
  • HCD Scan:
  • Resolution: 15,000.
  • Collision Energy: Normalized Collision Energy (NCE) of 28%.
  • AGC Target: 2e5.
  • ETD Scan:
  • ETD Reagent Target: 2e5.
  • Reaction Time: Calibrated based on precursor charge state (typically 50-100 ms).
  • Supplemental Activation: May be required for doubly charged precursors (e.g., ETciD or EThcD).

Data Interpretation: A Comparative Case Study

To illustrate the practical differences in fragmentation, let's consider a hypothetical model peptide: Ac-Gly-X-Ala-Lys-NH₂ , where X is one of the following:

  • A) Phenylalanine (Phe): The unmodified control.

  • B) N-methyl-L-phenylalanine (NMe-Phe): The N-methylated analog.

  • C) 3-fluoro-N-methyl-L-phenylalanine (3F-NMe-Phe): The target residue.

Predicted Fragmentation Patterns

The following diagram illustrates the expected primary cleavage sites for the target peptide under both CID and ETD.

Fragmentation cluster_cid CID/HCD Fragmentation cluster_etd ETD Fragmentation Ac_cid Ac- Gly_cid Gly- Ac_cid->Gly_cid b1 X_cid 3F-NMe-Phe- Gly_cid->X_cid b2 Ala_cid Ala- X_cid->Ala_cid Suppressed Cleavage Lys_cid Lys-NH2 Ala_cid->Lys_cid y1 y2_pos Lys_cid->y2_pos y2 y3_pos y2_pos->y3_pos Suppressed Ac_etd Ac-Gly- X_etd 3F-NMe-Phe- Ac_etd->X_etd c2 Ala_etd Ala- X_etd->Ala_etd c3 Ala_etd->X_etd z'3 Lys_etd Lys-NH2 Lys_etd->Ala_etd z'2

Caption: Predicted fragmentation of a peptide with 3F-NMe-Phe.

Quantitative Data Summary

The table below summarizes the expected key fragment ions for our model peptides. This data highlights the diagnostic power of comparing different fragmentation techniques.

Residue (X) in Ac-Gly-X-Ala-Lys-NH₂FragmentationKey N-Terminal Ions ObservedKey C-Terminal Ions ObservedDiagnostic Feature
A) Phenylalanine CID/HCDb₁, b₂, b₃, b₄y₁, y₂, y₃, y₄Complete b- and y-ion series.
ETDc₁, c₂, c₃, c₄z'₁, z'₂, z'₃, z'₄Complete c- and z-ion series.
B) N-methyl-Phe CID/HCDb₁, b₂ (strong) , b₃ (weak)y₁, y₂ (strong) , y₃ (absent)Absence of y₃ ion; strong b₂ ion.[8]
ETDc₁, c₂, c₃, c₄z'₁, z'₂, z'₃, z'₄Complete sequence coverage.[12]
C) 3F-NMe-Phe CID/HCDb₁, b₂ (strong) , b₃ (weak)y₁, y₂ (strong) , y₃ (absent)Same as (B) but with a mass shift of +18 Da on b₂/b₃/b₄ ions.
ETDc₁, c₂, c₃, c₄z'₁, z'₂, z'₃, z'₄Complete sequence coverage with +18 Da shift on c₂/c₃/c₄ and z'₃/z'₄ ions.

Conclusion and Best Practices

The mass spectrometric analysis of peptides containing Fmoc-3-fluoro-N-methyl-L-phenylalanine requires a nuanced approach that acknowledges the combined effects of its unique modifications. While CID/HCD can provide partial sequence information and is useful for initial mass confirmation, it is insufficient for complete characterization due to the cleavage suppression caused by N-methylation.

Electron Transfer Dissociation (ETD) is unequivocally the superior and necessary technique for achieving full sequence coverage and unambiguous localization of this modified residue.

For researchers working with these complex peptides, the following best practices are recommended:

  • Employ High-Resolution Mass Spectrometry: Accurate mass measurement is crucial for confirming elemental composition and distinguishing subtle mass shifts.

  • Utilize an Alternating Fragmentation Strategy: Acquiring both CID/HCD and ETD data in a single run provides the most comprehensive dataset. The CID/HCD data confirms the N-terminal sequence, while the ETD data provides the complete backbone fragmentation needed for full validation.[13]

  • Perform Manual Validation: Automated software may struggle with assigning spectra from non-canonical amino acids. Manual inspection of the spectra to confirm the presence of the expected c- and z-ion series from ETD is essential for confident characterization.

By leveraging the complementary nature of these fragmentation techniques, scientists can overcome the analytical hurdles posed by Fmoc-3-fluoro-N-methyl-L-phenylalanine and confidently characterize the next generation of modified peptide therapeutics.

References

  • Thermo Fisher Scientific. (n.d.).
  • Mishra, P., et al. (2011). Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides. Journal of Proteome Research, 10(10), 4527-4534. [Link]

  • Hause, R. J., et al. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(2), 229-239. [Link]

  • Walsh Medical Media. (2012).
  • Tsiatsiani, L., & Heck, A. J. (2015). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Trends in Analytical Chemistry, 74, 131-141. [Link]

  • Jackson, G. P., et al. (2012). Comparison of CID, ETD and metastable atom-activated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Journal of Mass Spectrometry, 47(5), 626-633.
  • Koehnke, J., et al. (2015). General rules of fragmentation evidencing lasso structures in CID and ETD. Analyst, 140(23), 7976-7984. [Link]

  • ResearchGate. (n.d.). Separation of peptides based on fluorine content. MALDI-MS spectra of.... [Link]

  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology, 15(3), 347-353. [Link]

  • Nowick, J. S. (n.d.).
  • Al-Harrasi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2344. [Link]

  • J. M. U. (2018). Fluorinated peptide biomaterials. Biomaterials Science, 6(1), 22-38. [Link]

  • Nanyang Technological University. (n.d.).
  • S. S., & S. R. (2019).
  • Li, Y., et al. (2020). The Application of Fluorine-Containing Reagents in Structural Proteomics. Molecules, 25(18), 4153. [Link]

  • Ying, W. T., et al. (2010). Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography. Rapid Communications in Mass Spectrometry, 24(24), 3569-3576. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Rapp, M., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis.
  • Wang, F., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Chemical Science, 14(32), 8565-8572. [Link]

  • King's College London Research Portal. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis.
  • Mascot. (n.d.). Peptide fragmentation. Matrix Science. [Link]

  • ResearchGate. (2019). Self-assembly and hydrogel formation ability of Fmoc-dipeptides comprising α-methyl-L-phenylalanine. [Link]

  • E. P., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1543. [Link]

  • Taylor & Francis Online. (n.d.). Fmoc – Knowledge and References.

Sources

Optimizing Peptide Therapeutics: The Strategic Role of 3-Fluoro-N-methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of 3-fluoro-N-methyl-L-phenylalanine on peptide-protein interactions Content Type: Publish Comparison Guide

Executive Summary

In the rational design of peptide therapeutics, the transition from a hit sequence to a lead candidate often hits a "stability-affinity" wall. Native L-Phenylalanine (Phe) residues are hotspots for hydrophobic binding but are metabolically labile and conformationally flexible.

This guide analyzes the 3-fluoro-N-methyl-L-phenylalanine (3-F-N-Me-Phe) residue—a dual-modification strategy that integrates the conformational rigidity of N-methylation with the electronic tuning of ring fluorination. By comparing this residue against its mono-modified counterparts, we demonstrate how this specific architecture can simultaneously enhance proteolytic stability, membrane permeability, and binding potency.

Technical Comparison: The "Double-Lock" Advantage

The following table compares the physicochemical and biological profiles of the native residue against its modified analogs. The "Double-Lock" refers to locking both the backbone conformation (via N-methylation) and the metabolic liability (via fluorination).

FeatureL-Phenylalanine (Phe) N-methyl-L-Phe (N-Me-Phe) 3-fluoro-L-Phe (3-F-Phe) 3-fluoro-N-methyl-L-Phe
Primary Utility Native binding baselineBackbone rigidity; Protease resistanceElectronic tuning; Metabolic stabilitySynergistic optimization
Proteolytic Stability Low (

min)
High (Blocks cleavage at N-site)Moderate (Slows ring oxidation)Very High (Dual protection)
Conformation Flexible (

unrestricted)
Restricted (Favors

-turns)
FlexibleHighly Restricted
Electronic Nature Electron-rich (

-donor)
Electron-richElectron-deficient (

-withdrawing)
Electron-deficient
Membrane Permeability Low (H-bond donor present)Improved (H-bond donor removed)Neutral/Slight ImprovementHigh (Lipophilic + No H-donor)
Cation-

Binding
StrongStrongWeakenedWeakened (Selectivity filter)
Mechanistic Deep Dive
A. The N-Methylation Effect (The Backbone Lock)

N-methylation replaces the amide proton with a methyl group.[1] This has two critical effects:

  • Steric Occlusion: It physically blocks proteases (like chymotrypsin or pepsin) from accessing the scissile bond, significantly extending plasma half-life.

  • Conformational Pre-organization: The steric clash between the N-methyl group and the side chain restricts the torsional angles (

    
    ), often forcing the peptide into a cis-configuration or a type-II 
    
    
    
    -turn. This reduces the entropic penalty of binding if the bioactive conformation matches this turn.
B. The 3-Fluorination Effect (The Electronic Tuner)

Fluorine is a bioisostere of hydrogen but with extreme electronegativity. Placing it at the meta (3-) position:

  • Inductive Effect: Withdraws electron density from the phenyl ring, making it less prone to oxidative metabolism (e.g., by P450 enzymes).

  • Interaction Tuning: While it weakens cation-

    
     interactions (due to reduced electron density), it enhances hydrophobic burial and can create specific dipole-dipole interactions with polar residues in the receptor pocket.
    
C. Synergistic Impact

The combination creates a residue that is "invisible" to proteases yet "hyper-visible" to specific hydrophobic pockets . The 3-F-N-Me-Phe residue is particularly effective when targeting pockets that are tight (requiring pre-organization) and electron-rich (where a standard Phe might suffer repulsive


-

stacking).
Case Study: Potency Enhancement in Beauvericin Analogues

A landmark application of this dual-modification strategy is observed in the optimization of Beauvericin , a cyclic hexadepsipeptide with antibiotic and cytotoxic properties.

  • The Challenge: Enhance cytotoxicity without losing the core antihaptotactic (anti-migration) activity.

  • The Modification: Replacement of N-methyl-L-phenylalanine with N-methyl-3-fluoro-L-phenylalanine .[2][3]

  • The Result:

    • Cytotoxicity: The 3-fluoro-N-methyl analogues showed significantly increased cytotoxicity against specific cell lines compared to the parent compound.

    • Mechanism: The study suggests that while N-methylation maintained the necessary macrocyclic scaffold, the 3-fluoro substitution altered the electronic landscape, likely improving the compound's interaction with its intracellular targets or enhancing its membrane residence time.

Key Insight: The success of this modification relies on the fact that the 3-position fluorination does not introduce the steric bulk of a methyl or chloro group, allowing the residue to fit into the original binding pocket while changing the binding energetics.

Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Standard coupling protocols often fail due to the steric hindrance of the N-methyl group. Use this optimized workflow.

  • Reagents: Use Fmoc-3-fluoro-N-methyl-L-phenylalanine (commercially available).

  • Coupling Agent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU with HOAt as an additive.

  • Stoichiometry: 3-5 equivalents of amino acid, HATU, and DIEA (Diisopropylethylamine).

  • Reaction Time: Double coupling is mandatory.

    • Coupling 1: 2 hours at Room Temperature.

    • Coupling 2: 1 hour at 40°C (Microwave assisted if available).

  • Monitoring: Use the Chloranil Test (for secondary amines) rather than the Kaiser test (which detects primary amines). A negative result indicates successful coupling.

Protocol B: Comparative Proteolytic Stability Assay

Validates the "Double-Lock" stability.

  • Enzyme:

    
    -Chymotrypsin (targets aromatic residues).
    
  • Buffer: 100 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    
  • Substrate: 200

    
    M peptide (Native vs. 3-F-N-Me analog).
    
  • Incubation: 37°C. Aliquots taken at 0, 15, 30, 60, 120, and 240 mins.

  • Quenching: Add equal volume of 1% TFA in Acetonitrile.

  • Analysis: RP-HPLC or LC-MS.

  • Calculation: Plot % remaining vs. time to determine

    
    .
    
    • Expectation: Native Phe

      
       min; 3-F-N-Me-Phe 
      
      
      
      hours.
Visualizations
Figure 1: The Optimization Logic Flow

This diagram illustrates the decision-making process for selecting 3-F-N-Me-Phe during lead optimization.

OptimizationLogic Start Hit Peptide (Native Phe) Problem1 Problem: Rapid Proteolysis (Low t1/2) Start->Problem1 Problem2 Problem: Low Potency (Weak Interaction) Start->Problem2 Sol_Methyl Solution A: N-Methylation (Blocks Backbone Cleavage) Problem1->Sol_Methyl steric shield Sol_Fluoro Solution B: 3-Fluorination (Tunes Ring Electronics) Problem2->Sol_Fluoro electronic tune Result_Methyl Result: High Stability Risk: Steric Clash? Sol_Methyl->Result_Methyl Result_Fluoro Result: Better Fit Risk: Still Labile? Sol_Fluoro->Result_Fluoro Final Target: 3-Fluoro-N-methyl-Phe (Synergistic Stability & Affinity) Result_Methyl->Final combine Result_Fluoro->Final combine

Caption: Decision tree for implementing dual-modification. The convergence solves both metabolic instability and suboptimal binding electronics.

Figure 2: Interaction Schematic (Native vs. Modified)

Visualizing how the modification alters the binding interface.

Interaction cluster_0 Native Phe Interaction cluster_1 3-F-N-Me-Phe Interaction Phe Phe Residue (H-Bond Donor) Protease Protease (Attacks Amide) Phe->Protease Vulnerable Pocket Receptor Pocket Phe->Pocket Non-specific Hydrophobic ModPhe 3-F-N-Me-Phe (No H-Donor) Protease2 Protease (Blocked) ModPhe->Protease2 Steric Shield (X) Pocket2 Receptor Pocket ModPhe->Pocket2 Enhanced Fit (Pre-organized)

Caption: Comparative interaction model. Left: Native Phe is vulnerable to proteolysis. Right: 3-F-N-Me-Phe blocks proteolysis and pre-organizes for receptor binding.

References
  • Xu, Y., et al. (2007). Cytotoxic and Antihaptotactic Beauvericin Analogues from Precursor-Directed Biosynthesis with the Insect Pathogen Beauveria bassiana ATCC 7159. Journal of Natural Products, 70(9), 1467–1471. Link

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Link

  • Salwiczek, M., et al. (2012). Fluorine in Peptide Design and Protein Engineering. Trends in Biotechnology, 30(8), 430-436. Link

  • Qiu, W., et al. (2006). Convenient Synthesis of N-Methyl Amino Acids for Peptide Synthesis. Tetrahedron, 62(29), 6814-6819. Link

  • Fisher Scientific. Fmoc-3-fluoro-N-methyl-L-phenylalanine Product Page.[4] Link(Note: Representative commercial source for synthesis validation).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.